A-943931
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
1027330-97-7 |
|---|---|
Fórmula molecular |
C17H21N5 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |
InChI |
InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1 |
Clave InChI |
SDTRYHWIXVHTLM-GFCCVEGCSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N |
SMILES canónico |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of A-943931: A Technical Guide for Researchers
An In-Depth Examination of a Selective Histamine H4 Receptor Antagonist
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its mechanism of action lies in its ability to competitively bind to the H4 receptor, thereby blocking the downstream signaling cascades initiated by histamine. This antagonistic action underlies its demonstrated efficacy in preclinical models of pain and inflammation.[1]
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is predominantly coupled to the Gαi/o family of G proteins. Upon activation by its endogenous ligand, histamine, the H4R initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the dissociated G protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, H4R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.
This compound, as a competitive antagonist, binds to the H4R and prevents these histamine-induced signaling events. By blocking the Gαi/o-mediated inhibition of adenylyl cyclase, it prevents the decrease in cAMP. Similarly, it inhibits the downstream consequences of Gβγ subunit activation, including intracellular calcium mobilization and MAPK activation. This blockade of histamine-induced signaling in immune cells is the primary mechanism through which this compound exerts its anti-inflammatory and analgesic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Species | Assay Type | Value | Reference |
| Ki | Human | Radioligand Binding | 7.1 nM | Cowart et al., 2008 |
| Ki | Rat | Radioligand Binding | 8.1 nM | Cowart et al., 2008 |
| IC50 | Human | [3H]-Histamine Binding | 13 nM | Cowart et al., 2008 |
| IC50 | Rat | [3H]-Histamine Binding | 19 nM | Cowart et al., 2008 |
| IC50 | Mouse | Mast Cell Chemotaxis | 380 nM | Cowart et al., 2008 |
| ED50 | Mouse | Zymosan-induced Peritonitis (s.c.) | 34 µmol/kg | Cowart et al., 2008 |
| ED50 | Mouse | Zymosan-induced Peritonitis (i.p.) | 33 µmol/kg | Cowart et al., 2008 |
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat H4 receptor.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Histamine is used as the radioligand.
-
Competition Assay: A fixed concentration of [3H]-Histamine is incubated with increasing concentrations of unlabeled this compound and the cell membranes.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Mast Cell Chemotaxis Assay
Objective: To evaluate the functional antagonism of this compound on histamine-induced mast cell migration.
Methodology:
-
Cell Culture: Murine bone marrow-derived mast cells (BMMCs) are cultured and used for the assay.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is utilized.
-
Assay Setup: BMMCs are pre-incubated with varying concentrations of this compound and then placed in the upper chamber. The lower chamber contains histamine as the chemoattractant.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the histamine-induced chemotaxis, is calculated.
Zymosan-Induced Peritonitis in Mice
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Male BALB/c mice are used for this model of acute inflammation.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan, a yeast cell wall component that elicits an inflammatory response.
-
Drug Administration: this compound is administered, typically subcutaneously (s.c.) or intraperitoneally (i.p.), at various doses prior to or shortly after the zymosan challenge.
-
Peritoneal Lavage: At a specific time point after zymosan injection, the peritoneal cavity is washed with saline to collect the inflammatory exudate.
-
Cell Counting: The total number of leukocytes, and specifically neutrophils, in the peritoneal lavage fluid is determined using a cell counter or by microscopic examination of stained cytospins.
-
Data Analysis: The dose-dependent inhibition of leukocyte infiltration by this compound is analyzed, and the ED50 value (the dose that produces 50% of the maximal inhibitory effect) is calculated.
References
A-943931: A Potent and Selective Histamine H4 Receptor Antagonist for Inflammatory and Nociceptive Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. The activation of the H4 receptor is implicated in a variety of inflammatory and immune responses. Consequently, H4R antagonists like this compound are being investigated as potential therapeutic agents for a range of conditions, including allergic rhinitis, asthma, dermatitis, and pain. This document provides a comprehensive overview of this compound, summarizing its pharmacological properties, key in vivo efficacy data, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for the histamine H4 receptor across different species, its in vivo efficacy in models of inflammation and pain, and its pharmacokinetic profile in rats.
Table 1: this compound Histamine H4 Receptor Binding Affinity
| Species | Receptor | Parameter | Value (nM) |
| Human | H4 | Ki | 4.6 - 5 |
| Rat | H4 | Ki | 3.8 - 4 |
| Mouse | H4 | Kb | 6 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED50 / IC50 |
| Zymosan-induced Peritonitis | Mouse | Anti-inflammatory activity | s.c. | 34 µmol/kg |
| Zymosan-induced Peritonitis | Mouse | Anti-inflammatory activity | i.p. | 33 µmol/kg |
| Inflammatory Pain Model | Rat | Antinociceptive efficacy | i.p. | 72 µmol/kg |
| Neuropathic Pain Model | Rat | Antinociceptive efficacy | i.p. | 100 µmol/kg |
| Histamine-induced Mast Cell Shape Change | - | Inhibition | - | 0.38 µM |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value |
| Oral Bioavailability | p.o. | 34% |
| Half-life (t1/2) | - | 2.6 h |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the quantitative data summary.
Radioligand Binding Assay for Histamine H4 Receptor Affinity
This protocol is a representative method for determining the binding affinity of a compound like this compound to the histamine H4 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human, rat, or mouse histamine H4 receptor are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The cell lysate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed with fresh buffer and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Histamine).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H4 receptor ligand (e.g., JNJ 7777120).
-
The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory activity of compounds.
1. Animals:
-
Male BALB/c mice (or a similar strain) weighing 20-25g are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Induction of Peritonitis:
-
Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline at a concentration of 1 mg/mL.
-
Mice are injected intraperitoneally (i.p.) with 0.5 mL of the zymosan suspension.
3. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline or a solution containing a small amount of a solubilizing agent).
-
The compound is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 µmol/kg) at a specific time point before or after the zymosan injection (e.g., 30 minutes prior). A vehicle control group is also included.
4. Assessment of Inflammation:
-
At a predetermined time after zymosan injection (e.g., 4 hours), the mice are euthanized.
-
The peritoneal cavity is lavaged with a known volume of sterile PBS (e.g., 3 mL).
-
The peritoneal lavage fluid is collected, and the total number of leukocytes is counted using a hemocytometer.
-
Differential cell counts (e.g., neutrophils, macrophages) can be performed by preparing cytospin slides and staining with a suitable stain (e.g., Diff-Quik).
5. Data Analysis:
-
The number of infiltrating leukocytes in the drug-treated groups is compared to the vehicle-treated control group.
-
The dose-response relationship is analyzed to calculate the ED50 value, which is the dose of the compound that produces 50% of the maximal inhibitory effect.
Carrageenan-Induced Hyperalgesia in Rats
This model is used to evaluate the antinociceptive (pain-relieving) effects of compounds in a model of inflammatory pain.
1. Animals:
-
Male Sprague-Dawley rats (or a similar strain) weighing 150-200g are used.
-
Animals are acclimated to the testing environment before the experiment.
2. Induction of Hyperalgesia:
-
A 1% (w/v) solution of lambda-carrageenan in sterile saline is prepared.
-
A small volume (e.g., 100 µL) of the carrageenan solution is injected into the plantar surface of one hind paw of the rat.
3. Drug Administration:
-
This compound is prepared in a suitable vehicle.
-
The compound is administered intraperitoneally (i.p.) at various doses at a specific time point before or after the carrageenan injection. A vehicle control group is included.
4. Assessment of Hyperalgesia:
-
Thermal hyperalgesia (sensitivity to heat) is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.
-
Mechanical hyperalgesia (sensitivity to pressure) is assessed using von Frey filaments or an analgesymeter. The force required to elicit a paw withdrawal response is determined.
-
Measurements are taken at baseline (before carrageenan injection) and at several time points after carrageenan injection (e.g., 1, 2, 3, 4 hours).
5. Data Analysis:
-
The paw withdrawal latencies or thresholds in the drug-treated groups are compared to the vehicle-treated control group at each time point.
-
The dose-response data are used to calculate the ED50 value for the antinociceptive effect.
Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H4 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Logical Relationship in Preclinical Development of an H4R Antagonist
A-943931: A Comprehensive Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This document provides an in-depth technical overview of the discovery, development, and preclinical characterization of this compound. The compound emerged from a lead optimization program focused on rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines, demonstrating high affinity for the human, rat, and mouse H4 receptors. In preclinical studies, this compound exhibited significant efficacy in animal models of inflammation and pain, coupled with a favorable pharmacokinetic profile. This guide summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the associated signaling pathways and development workflow. While the specific, detailed synthetic route for this compound is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds is understood to originate from 2,4-diaminopyrimidine scaffolds. The development of this compound has provided a valuable pharmacological tool for investigating the role of the H4 receptor in various physiological and pathological processes. As of the latest available information, this compound has not been reported to have entered clinical trials.
Discovery and Development History
The discovery of this compound was the culmination of a medicinal chemistry effort by Abbott Laboratories aimed at identifying novel, potent, and selective histamine H4 receptor antagonists with improved drug-like properties.[1] The program focused on a series of rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines.[1] This structural approach was designed to enhance binding affinity and selectivity for the H4 receptor while optimizing pharmacokinetic parameters.
The lead optimization process involved systematic modifications of the pyrimidine core and its substituents to explore the structure-activity relationship (SAR). This effort led to the identification of compound 10, later designated as this compound, which demonstrated a superior overall profile compared to other analogues in the series.[1] this compound was found to be a potent antagonist across multiple species, exhibiting high selectivity over other histamine receptor subtypes and a favorable pharmacokinetic profile in rodents.[1] Its efficacy in preclinical models of pain and inflammation positioned it as a significant tool compound for H4R research and a potential therapeutic candidate.[1]
Despite its promising preclinical profile, there is no publicly available evidence to suggest that this compound has progressed into human clinical trials. Searches of clinical trial registries have not identified any studies involving this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the histamine H4 receptor. The H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins.[2][3] Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The dissociation of the G protein into its Gαi/o and Gβγ subunits also triggers downstream signaling events. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, the Gβγ subunit can modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]
By binding to the H4 receptor, this compound prevents the binding of histamine and subsequent receptor activation, thereby blocking these downstream signaling events. This antagonism of H4R signaling is believed to underlie its anti-inflammatory and analgesic effects observed in preclinical models.
Caption: Histamine H4 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human H4R | 4.7 nM | [4] |
| Rat H4R | 3.8 nM | [4] | |
| Kb (Functional Antagonism) | Human H4R | 5.7 nM | [4] |
| Rat H4R | 10 nM | [4] | |
| Mouse H4R | 5.7 nM | [4] | |
| Selectivity vs. H1R | Human | >160-fold | [5] |
| Selectivity vs. H2R | Human | >1890-fold | [5] |
| Selectivity vs. H3R | Human | >640-fold | [5] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Route | Value | Reference |
| Oral Bioavailability (F%) | Rat | p.o. | 37% | [1] |
| Mouse | p.o. | 90% | [1] | |
| Half-life (t1/2) | Rat | i.v. | 2.6 h | [1] |
| Mouse | i.v. | 1.6 h | [1] |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | ED50 | Reference |
| Zymosan-induced Peritonitis | Mouse | Anti-inflammatory activity | 37 µmol/kg | [1] |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Antinociceptive efficacy | 72 µmol/kg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Receptor Binding Assays
Radioligand binding studies were performed using cell membranes prepared from HEK-293 cells stably expressing the recombinant human or rat histamine H4 receptor. Membranes were incubated with [³H]-histamine and varying concentrations of this compound to determine its competitive binding affinity. Non-specific binding was determined in the presence of a saturating concentration of unlabeled histamine. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Functional Assays (FLIPR)
The functional antagonist activity of this compound was assessed using a fluorometric imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization. HEK-293 cells expressing the human, rat, or mouse H4 receptor were loaded with a calcium-sensitive dye. Cells were pre-incubated with varying concentrations of this compound before being challenged with a sub-maximal concentration of histamine. The ability of this compound to inhibit the histamine-induced calcium flux was quantified, and the antagonist dissociation constant (Kb) was determined.
Zymosan-induced Peritonitis in Mice
-
Animals: Male BALB/c mice.
-
Procedure: this compound or vehicle was administered intraperitoneally or subcutaneously at various doses. Thirty minutes later, peritonitis was induced by an intraperitoneal injection of zymosan A (e.g., 1 mg in saline).
-
Endpoint: Four hours after zymosan injection, mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS). The total number of leukocytes, particularly neutrophils, in the peritoneal lavage fluid was determined using a cell counter.
-
Analysis: The dose-dependent inhibition of zymosan-induced leukocyte infiltration by this compound was used to calculate the ED50 value.
Carrageenan-induced Thermal Hyperalgesia in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A baseline thermal sensitivity was established using a plantar test apparatus. This compound or vehicle was administered intraperitoneally at various doses. Thirty minutes later, inflammation was induced by a subcutaneous injection of carrageenan (e.g., 2% solution in saline) into the plantar surface of one hind paw.
-
Endpoint: At various time points after carrageenan injection (typically 2-4 hours), the latency to paw withdrawal from a radiant heat source was measured.
-
Analysis: The reversal of carrageenan-induced thermal hyperalgesia (i.e., a decrease in paw withdrawal latency) by this compound was quantified, and the ED50 value was determined.
Discovery and Development Workflow
The following diagram illustrates the logical workflow of the this compound discovery and preclinical development program.
Caption: this compound Discovery and Preclinical Development Workflow.
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist that has played a significant role as a research tool in understanding the pharmacology of the H4 receptor. Its discovery and preclinical development highlight a successful lead optimization campaign based on a rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidine scaffold. The compound demonstrates robust efficacy in preclinical models of inflammation and pain, supported by a favorable pharmacokinetic profile in rodents. While it has not progressed to clinical trials, the data generated for this compound provide a strong foundation for the continued exploration of H4 receptor antagonists as potential therapeutic agents for a range of inflammatory and immune-mediated disorders. Further disclosure of its detailed synthesis and the reasons for its developmental status would be of significant interest to the scientific community.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A-943931: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of A-943931, a potent and selective histamine H4 receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, and details the experimental protocols for its evaluation, alongside an exploration of its mechanism of action through relevant signaling pathways.
Core Chemical and Physical Properties
This compound, with the IUPAC name 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine, is a small molecule inhibitor primarily investigated for its role in inflammation and pain.[1] The compound is commonly available as a dihydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₅ | [1] |
| Molecular Weight | 295.38 g/mol (free base) | N/A |
| Molecular Weight (Dihydrochloride) | 368.31 g/mol | [1] |
| CAS Number | 1027330-97-7 (free base) | [1] |
| CAS Number (Dihydrochloride) | 1227675-50-4 | [1][2][3] |
| IUPAC Name | 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine | [1] |
| SMILES | NC1=NC(=C2C(=N1)C3=C(C=CC=C3)CCC2)N4C--INVALID-LINK--N | N/A |
| Solubility | Soluble to 100 mM in water and DMSO | N/A |
Pharmacological Properties and Biological Activity
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R). Its primary mechanism of action involves blocking the binding of histamine to H4R, thereby inhibiting the downstream signaling cascades that mediate inflammatory and nociceptive responses.
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Assay/Model | Source |
| pKi (human H4R) | Human | 8.33 | Radioligand Binding Assay | [3] |
| pKi (rat H4R) | Rat | 8.42 | Radioligand Binding Assay | [3] |
| Oral Bioavailability | Rat | 37% | In vivo pharmacokinetic study | N/A |
| Oral Bioavailability | Mouse | 90% | In vivo pharmacokinetic study | N/A |
| Half-life (t½) | Rat | 2.6 hours | In vivo pharmacokinetic study | N/A |
| Half-life (t½) | Mouse | 1.6 hours | In vivo pharmacokinetic study | N/A |
| ED₅₀ (Anti-inflammatory) | Mouse | 37 µmol/kg | Zymosan-induced peritonitis | N/A |
| ED₅₀ (Inflammatory Pain) | Rat | 72 µmol/kg | Thermal hyperalgesia | N/A |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the accurate assessment of this compound's pharmacological profile.
In Vitro Assays
1. Radioligand Binding Assay for H4 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human or rat H4 receptor are prepared.
-
Assay Buffer: Typically, a Tris-HCl buffer at pH 7.4 containing MgCl₂ is used.
-
Radioligand: [³H]-Histamine or another suitable H4R radioligand is used at a concentration near its Kd.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression of the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
2. FLIPR Calcium Flux Assay
-
Objective: To assess the functional antagonist activity of this compound at the H4 receptor.
-
Methodology:
-
Cell Culture: Cells stably expressing the H4 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for a specified time at 37°C.
-
Compound Addition: this compound at various concentrations is added to the wells and pre-incubated.
-
Agonist Stimulation: A known H4 receptor agonist (e.g., histamine) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is used to determine its IC₅₀ value.
-
In Vivo Models
1. Zymosan-Induced Peritonitis in Mice
-
Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.
-
Methodology:
-
Animals: Male mice (e.g., C57BL/6) are used.
-
Compound Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before the inflammatory challenge.
-
Induction of Peritonitis: Zymosan A (e.g., 1 mg/kg) is injected intraperitoneally to induce inflammation.
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), the peritoneal cavity is washed with sterile saline or PBS.
-
Cell Analysis: The collected peritoneal fluid is analyzed for the total number of infiltrating leukocytes and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer or flow cytometry.
-
Data Analysis: The percentage of inhibition of leukocyte infiltration by this compound compared to the vehicle-treated group is calculated to determine the ED₅₀.
-
2. Inflammatory and Neuropathic Pain Models in Rats
-
Objective: To assess the analgesic efficacy of this compound in models of persistent pain.
-
Methodology:
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model):
-
Induction: CFA is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Compound Administration: this compound or vehicle is administered at various time points after CFA injection.
-
Nociceptive Testing: Thermal hyperalgesia is assessed using a plantar test apparatus (Hargreaves method), and mechanical allodynia is measured using von Frey filaments.
-
-
Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model):
-
Surgery: The sciatic nerve is loosely ligated to induce neuropathic pain.
-
Compound Administration: this compound or vehicle is administered after the development of neuropathic pain symptoms.
-
Nociceptive Testing: Similar to the inflammatory pain model, thermal and mechanical sensitivity are assessed.
-
-
Data Analysis: The reversal of hyperalgesia or allodynia by this compound is quantified to determine its analgesic efficacy.
-
Signaling Pathways and Mechanism of Action
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of H4R by this compound blocks the downstream signaling events initiated by histamine binding.
Caption: this compound antagonism of the H4R signaling pathway.
The binding of histamine to the H4 receptor activates the Gi/o protein, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. By blocking the initial activation of the H4 receptor, this compound prevents these downstream events, thereby mitigating the cellular responses that contribute to inflammation and pain.
Experimental Workflow
The evaluation of a novel H4 receptor antagonist like this compound typically follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical experimental workflow for characterizing this compound.
This comprehensive guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development. The detailed information on its properties, experimental evaluation, and mechanism of action serves as a valuable resource for further investigation into the therapeutic potential of H4 receptor antagonism.
References
A-943931: A Technical Guide to its Binding Affinity and Kinetics at the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of A-943931, a potent and selective antagonist of the histamine H4 receptor (H4R). This compound has demonstrated anti-inflammatory and antinociceptive efficacy in preclinical models, making it a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes.[1]
Binding Affinity of this compound at Histamine H4 Receptors
This compound exhibits high affinity for both human and rat histamine H4 receptors. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Species | Binding Affinity (pKi) | Reference |
| Human H4R | 7.15 | [2][3] |
| Rat H4R | 8.12 | [2][3] |
| Human H4R | 4.6 (Ki in nM) | [1] |
| Rat H4R | 3.8 (Ki in nM) | [1] |
Note: There appears to be a discrepancy in the reporting of affinity values across different sources, with some reporting pKi and others Ki in nM. It is crucial to consult the primary literature for precise experimental details.
Experimental Protocols
The binding affinity of this compound for the H4 receptor is determined using radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the histamine H4 receptor (e.g., from HEK293 cells stably transfected with the human or rat H4R gene).
-
Radioligand: A tritiated H4R antagonist, such as [³H]-histamine or another suitable radiolabeled ligand.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.
-
Scintillation Cocktail and Counter: For detecting radioactivity.
2. Procedure:
-
Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity detected is inversely proportional to the binding affinity of this compound.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
Experimental Workflow for Radioligand Binding Assay
References
A-943931: A Potent and Selective PARP14 Inhibitor for Modulating Inflammatory Response Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-943931 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in the regulation of inflammatory and autoimmune diseases. By targeting the catalytic activity of PARP14, this compound effectively modulates the Interleukin-4 (IL-4) signaling cascade, a critical pathway in the pathogenesis of type 2 inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on key inflammatory signaling pathways, quantitative data on its inhibitory activity, and detailed protocols for relevant in vitro and in vivo experimental models.
Introduction to PARP14 and its Role in Inflammation
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and signal transduction. PARP14, also known as ARTD8, is a mono-ADP-ribosyltransferase that has been identified as a key regulator of cytokine signaling pathways. In the context of inflammation, PARP14 acts as a transcriptional co-activator for Signal Transducer and Activator of Transcription 6 (STAT6), a pivotal transcription factor downstream of the IL-4 and Interleukin-13 (IL-13) receptors. This interaction potentiates the expression of a wide array of pro-inflammatory genes, contributing to the pathophysiology of allergic and inflammatory conditions such as atopic dermatitis and asthma.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of PARP14. By binding to the NAD+ binding pocket of the PARP14 catalytic domain, this compound prevents the transfer of ADP-ribose moieties to target proteins, a process known as mono-ADP-ribosylation (MARylation). This inhibition disrupts the co-activator function of PARP14 in the STAT6 signaling pathway.
The downstream consequences of PARP14 inhibition by this compound include:
-
Reduced STAT6 Phosphorylation: this compound treatment leads to a significant decrease in the IL-4-induced phosphorylation of STAT6 at tyrosine 641 (Tyr641), a critical step for its activation, dimerization, and nuclear translocation.
-
Inhibition of STAT6-dependent Gene Expression: By attenuating STAT6 activation, this compound suppresses the transcription of key inflammatory genes regulated by this pathway. This includes the downregulation of chemokines such as CCL17 (TARC) and CCL22 (MDC), which are crucial for the recruitment of Th2 lymphocytes to sites of inflammation.
Quantitative Data on the Inhibitory Activity of this compound
The potency and selectivity of this compound and its analogs (often referred to as RBN012759 or compound Q22 in literature) have been characterized in various assays.
| Parameter | Assay Type | Value | Reference |
| IC50 vs. PARP14 | Biochemical Enzymatic Assay | <3 nM | [1] |
| IC50 vs. PARP14 | Biochemical Enzymatic Assay | 5.52 nM | [2][3] |
| Selectivity | Over other PARP family members | >300-fold | [1] |
| Effect on IL-4-induced Th2 differentiation | Cell-based assay | IC50 = 2.3 nM | [4] |
| Effect on IL-4-induced gene expression | Macrophages | Dose-dependent reduction | [5] |
Signaling Pathways and Experimental Workflows
This compound in the IL-4/STAT6 Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the IL-4/STAT6 signaling cascade.
Caption: this compound inhibits PARP14, preventing STAT6 co-activation and subsequent inflammatory gene expression.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of this compound.
Caption: In vitro workflow for evaluating this compound's effect on macrophage activation.
Detailed Experimental Protocols
In Vitro PARP14 Enzymatic Assay
This protocol is adapted from commercially available PARP14 chemiluminescent assay kits.[6][7]
Materials:
-
Recombinant PARP14 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl2)
-
This compound (or other inhibitors)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Prepare serial dilutions of this compound in PARP Assay Buffer.
-
To the histone-coated wells, add the PARP Assay Buffer, biotinylated NAD+, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the recombinant PARP14 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-STAT6
This protocol is a generalized procedure for detecting STAT6 phosphorylation in cell lysates.[8][9][10]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
IL-4
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Plate macrophages and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-4 for a predetermined duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an anti-total-STAT6 antibody.
Chromatin Immunoprecipitation (ChIP)-qPCR for STAT6 Binding
This protocol outlines the general steps for a ChIP-qPCR experiment to assess STAT6 binding to target gene promoters.[8][11]
Materials:
-
Cells treated as described in the Western Blot protocol
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-STAT6 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., CCL17, CCL22) and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitate the chromatin with an anti-STAT6 antibody and Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links and digest RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of STAT6 target genes.
-
Analyze the data as a percentage of input to determine the enrichment of STAT6 binding.
In Vivo Models of Inflammatory Disease
The efficacy of PARP14 inhibitors like this compound has been evaluated in preclinical models of allergic inflammation. A common model is the dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice.
Model: DNCB-induced Atopic Dermatitis in Mice
Procedure:
-
Sensitize mice by topical application of DNCB on the abdomen.
-
After a sensitization period, challenge the mice by repeated topical application of a lower concentration of DNCB on the ears.
-
Administer this compound or vehicle orally or topically during the challenge phase.
-
Monitor disease progression by measuring ear thickness, and observing clinical signs of dermatitis (e.g., erythema, edema, excoriation).
-
At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for measuring the expression of inflammatory cytokines (e.g., IL-4, IL-13) and chemokines by qPCR or ELISA.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of inflammatory diseases. Its high potency and selectivity for PARP14 allow for the specific investigation of the role of this enzyme in inflammatory signaling. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anti-inflammatory strategies targeting the PARP14-STAT6 axis.
References
- 1. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-STAT6 (phospho Y641) antibody [EPR22599-78] (ab263947) | Abcam [abcam.com]
- 9. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Potent and Highly Selective PARP14 Inhibitors for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Pharmaceutical Inhibition of PARP14 Mitigates Allergen-Induced IgE and Mucus Overproduction in a Mouse Model of Pulmonary Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
A-943931: A Potent Histamine H4 Receptor Antagonist for the Modulation of Nociception
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune processes. Emerging evidence highlights the significant role of the H4 receptor in the modulation of nociception, particularly in the context of inflammatory pain. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, its effects in various nociception models, and detailed experimental protocols. The information presented herein is intended to support further research and development of H4R antagonists as a novel class of analgesic agents.
Mechanism of Action
This compound exerts its effects by competitively binding to the histamine H4 receptor, thereby preventing its activation by endogenous histamine. The H4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by histamine, the H4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the phosphorylation of ERK, JNK, and p38. By blocking these signaling cascades in nociceptive pathways, this compound is thought to reduce neuronal excitability and inflammatory responses, ultimately leading to an antinociceptive effect.
In Vitro Pharmacology
This compound has demonstrated high affinity and selectivity for the histamine H4 receptor across different species.
| Parameter | Species | Value | Assay Type |
| pKi | Human | 4.6 nM | Radioligand Binding Assay |
| pKi | Rat | 3.8 nM | Radioligand Binding Assay |
Experimental Protocols: In Vitro Assays
Objective: To determine the ability of this compound to inhibit histamine-induced mast cell degranulation.
Methodology:
-
Cell Culture: Human or rodent mast cell lines (e.g., HMC-1, RBL-2H3) or bone marrow-derived mast cells are cultured under standard conditions.
-
Sensitization (for IgE-mediated activation): Cells are sensitized overnight with allergen-specific IgE.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Stimulation: Mast cell degranulation is induced by adding an appropriate stimulus, such as histamine, compound 48/80 (for non-IgE-mediated activation), or a specific antigen (for IgE-sensitized cells).
-
Quantification of Degranulation: Degranulation is assessed by measuring the release of β-hexosaminidase or histamine into the supernatant. The percentage of degranulation is calculated relative to total cellular content (lysed cells). Alternatively, flow cytometry can be used to measure the surface expression of degranulation markers like CD63.
Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
Methodology:
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-treated with different concentrations of this compound or vehicle.
-
Activation: Microglia are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of cytokines.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
In Vivo Nociception Models
This compound has shown significant efficacy in rodent models of inflammatory and neuropathic pain.
| Pain Model | Species | Route of Administration | Dose Range (µmol/kg) | ED50 (µmol/kg) | Effect |
| Carrageenan-Induced Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 10, 30, 100 | 72 | Antinociceptive |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intraperitoneal (i.p.) | 10, 30, 100 | 100 | Antinociceptive |
| Zymosan-Induced Peritonitis (Inflammation) | Mouse | Subcutaneous (s.c.) | - | 34 | Anti-inflammatory |
| Zymosan-Induced Peritonitis (Inflammation) | Mouse | Intraperitoneal (i.p.) | - | 33 | Anti-inflammatory |
Experimental Protocols: In Vivo Pain Models
Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a model of acute inflammation.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g) are used.
-
Acclimation: Animals are acclimated to the testing environment and handling procedures for several days prior to the experiment.
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is determined for each rat. A cut-off time is set to prevent tissue damage.
-
Induction of Inflammation: A solution of 1% carrageenan in saline (e.g., 100 µL) is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound or vehicle is administered intraperitoneally at specified doses at a designated time point, typically 2 hours after the carrageenan injection when hyperalgesia is established.
-
Post-Treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: The percentage of reversal of hyperalgesia is calculated for each animal at each time point.
Objective: To evaluate the effect of this compound on both acute nociceptive and tonic inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.
-
Acclimation: Rats are placed in individual observation chambers for at least 30 minutes to acclimate before the test.
-
Drug Administration: this compound or vehicle is administered intraperitoneally at various doses 30 minutes prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 50 µL of a 5% solution) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), reflecting acute nociception, and the late phase (15-60 minutes after injection), representing inflammatory pain.
-
Data Analysis: The total time spent licking or biting is calculated for both phases for each treatment group and compared to the vehicle-treated group.
Signaling Pathways and Visualizations
The antagonism of the H4 receptor by this compound modulates downstream signaling pathways involved in nociception and inflammation.
Caption: Signaling pathway of the Histamine H4 Receptor in nociception and its inhibition by this compound.
Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.
Caption: Experimental workflow for the formalin test in rats.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in nociception. Its potent and selective antagonist activity, coupled with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain, underscores the therapeutic potential of targeting the H4 receptor for the development of novel analgesics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research in this promising area of drug discovery.
The Enigmatic Role of the Histamine H4 Receptor in Oncology: A Preclinical Perspective on A-943931
For Immediate Release
This technical guide delves into the preclinical in vivo efficacy of A-943931, a potent and selective histamine H4 receptor (H4R) antagonist. While direct evidence of this compound's efficacy in cancer models remains to be published, this document provides a comprehensive overview of the current understanding of the H4 receptor's role in oncology. By examining preclinical studies involving other H4R modulators, we explore the potential therapeutic implications of selective H4R antagonists like this compound in cancer treatment. This paper is intended for researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Introduction to this compound: A Selective Histamine H4 Receptor Antagonist
This compound is a well-characterized small molecule that acts as a potent and selective antagonist of the histamine H4 receptor.[1] It has demonstrated significant in vivo activity in preclinical models of inflammation, pain, and pruritus.[2][3] The compound exhibits good oral bioavailability and metabolic stability, making it a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor.[2]
The Histamine H4 Receptor: A Complex Player in Cancer Biology
The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its involvement in modulating immune responses has led to investigations into its role in cancer, where the tumor microenvironment and immune cell infiltration are critical for progression and response to therapy.
However, the precise role of the H4 receptor in oncology is not yet fully elucidated, with preclinical studies presenting a complex and sometimes contradictory picture. Research involving various H4R ligands has suggested both pro- and anti-tumorigenic effects, depending on the cancer type and the specific experimental context.[2][4]
In Vivo Efficacy of H4 Receptor Modulation in Preclinical Cancer Models
While no in vivo studies specifically investigating this compound in cancer models have been published, research on other H4R modulators provides valuable insights into the potential effects of H4R antagonism.
Studies with H4 Receptor Agonists
Interestingly, several studies have reported anti-tumor effects of H4R agonists. In a triple-negative breast cancer model using MDA-MB-231 cells in nude mice, the administration of the H4R agonist JNJ28610244 was shown to diminish tumor growth.[4] Similarly, H4R agonists have demonstrated a reduction in proliferation and metastatic spread in a human melanoma model in nude mice.[4] These findings suggest that, in certain cancer types, activation of the H4 receptor may have a therapeutic benefit.
Studies with H4 Receptor Antagonists
Conversely, other studies point towards a potential pro-tumorigenic role for the H4 receptor, suggesting that antagonism could be a viable therapeutic strategy. For instance, the H4R antagonist JNJ7777120 was found to inhibit histamine-induced cell growth in human colorectal cancer cell lines in vitro.[2] However, in an in vivo breast cancer model, treatment with another H4R antagonist, JNJ10191584, resulted in decreased survival, highlighting the complexity of H4R signaling in cancer.[5]
The conflicting nature of these findings underscores the need for further research with highly selective and well-characterized antagonists like this compound to clarify the role of the H4 receptor in different cancer contexts.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize the quantitative data from key preclinical in vivo studies investigating the role of H4 receptor modulation in cancer models.
Table 1: In Vivo Efficacy of H4R Agonist (JNJ28610244) in a Triple-Negative Breast Cancer Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Nude Mice | MDA-MB-231 | JNJ28610244 | Not Specified | Diminished tumor growth | [4] |
Table 2: In Vivo Efficacy of H4R Agonists in a Human Melanoma Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Nude Mice | 1205Lu | H4R Agonists | Not Specified | Reduction of metastatic spread | [4] |
Table 3: In Vivo Outcome of H4R Antagonist (JNJ10191584) in a Breast Cancer Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Not Specified | Not Specified | JNJ10191584 | Not Specified | Decreased survival | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for key in vivo experiments cited in the literature on H4 receptor modulation in cancer.
General In Vivo Tumor Xenograft Model Protocol
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used for xenograft studies with human cancer cell lines.[6]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, 1205Lu for melanoma) are cultured under standard conditions.[4]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., H4R agonist or antagonist) or vehicle is administered via a specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Primary endpoints typically include tumor growth inhibition and survival. Secondary endpoints can include analysis of tumor tissue for biomarkers of proliferation, apoptosis, and immune cell infiltration.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Histamine H4 Receptor Signaling Cascade.
Caption: Standard In Vivo Efficacy Study Workflow.
Conclusion and Future Directions
The role of the histamine H4 receptor in cancer is an emerging area of research with significant therapeutic potential. The existing preclinical data, primarily from studies using H4R agonists and other antagonists, present a complex picture that necessitates further investigation. The conflicting outcomes observed in different cancer models highlight the context-dependent nature of H4R signaling in oncology.
There is a clear and unmet need for in vivo studies utilizing highly selective H4R antagonists like this compound in a variety of preclinical cancer models. Such studies will be instrumental in:
-
Clarifying the role of H4R in different cancer types: Determining whether H4R antagonism promotes or inhibits tumor growth in specific cancer contexts.
-
Identifying predictive biomarkers: Understanding which patient populations might benefit from H4R-targeted therapies.
-
Investigating combination therapies: Exploring the potential of this compound in combination with standard-of-care chemotherapies or immunotherapies.
The development of a deeper understanding of H4R biology in the tumor microenvironment will be crucial for unlocking the therapeutic potential of selective antagonists like this compound for the treatment of cancer.
References
- 1. Histamine receptors and cancer pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of in vitro and in vivo cancer models to study the impact of the tumor immune microenvironment on anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of histamine H4 receptor agonists in triple-negative human breast cancer experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. championsoncology.com [championsoncology.com]
Methodological & Application
A-943931: In Vitro Experimental Protocols for a Selective Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1] The H4 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1] Due to its role in modulating immune and inflammatory responses, the H4 receptor is a promising therapeutic target for a variety of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pain. This compound serves as a valuable tool for investigating the pharmacology of the H4 receptor and for preclinical evaluation of its therapeutic potential.
These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity and functional antagonism in relevant cell-based assays.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Parameter | Species | Assay Type | Value | Reference |
| Ki | Human | Radioligand Binding | 4.6 nM | [2] |
| Ki | Rat | Radioligand Binding | 3.8 nM | [2] |
| Kb | Mouse | Radioligand Binding | 6 nM | [3] |
| IC50 | Mouse | Histamine-induced Mast Cell Shape Change | 0.38 µM | [3] |
Signaling Pathway
The activation of the histamine H4 receptor by its endogenous ligand, histamine, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This compound acts as a competitive antagonist, blocking histamine from binding to the receptor and thereby preventing the downstream signaling events.
Caption: Signaling pathway of the Histamine H4 Receptor and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for H4 Receptor
This protocol determines the binding affinity (Ki) of this compound for the histamine H4 receptor.
Experimental Workflow
Caption: Workflow for the H4 Receptor Radioligand Binding Assay.
Methodology
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human, rat, or mouse histamine H4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, [3H]-Histamine (at a concentration near its Kd), and a range of concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known H4R ligand (e.g., JNJ7777120).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Histamine binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.
Experimental Workflow
Caption: Workflow for the cAMP Functional Assay.
Methodology
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the histamine H4 receptor in a 96-well plate.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and an EC80 concentration of histamine.
-
Incubate to allow for changes in cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the histamine-induced inhibition of cAMP production.
-
Calcium Mobilization Assay
This assay assesses the ability of this compound to block histamine-induced intracellular calcium mobilization in cells co-expressing the H4 receptor and a promiscuous G protein.
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Methodology
-
Cell Preparation:
-
Culture HEK293 cells stably co-expressing the histamine H4 receptor and a promiscuous G protein (e.g., Gα16) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
-
Assay Procedure:
-
Add varying concentrations of this compound to the wells.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Inject an EC80 concentration of histamine into the wells to stimulate the cells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically before and after the addition of histamine.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to histamine for each concentration of this compound.
-
Plot the response as a function of the log concentration of this compound to determine the IC50 value.
-
Mast Cell Degranulation/Shape Change Assay
This assay evaluates the ability of this compound to inhibit histamine-induced mast cell activation, which can be measured by degranulation (e.g., release of β-hexosaminidase) or morphological changes.
Experimental Workflow
Caption: Workflow for the Mast Cell Degranulation/Shape Change Assay.
Methodology
-
Cell Preparation:
-
Isolate and culture primary mast cells (e.g., mouse bone marrow-derived mast cells) or use a suitable mast cell line (e.g., RBL-2H3).
-
-
Assay Procedure:
-
Pre-incubate the mast cells with varying concentrations of this compound.
-
Stimulate the cells with an appropriate concentration of histamine.
-
-
Measurement of Degranulation (β-hexosaminidase release):
-
After stimulation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the activity of β-hexosaminidase using a colorimetric substrate.
-
Lyse the cell pellet to determine the total cellular β-hexosaminidase activity.
-
Calculate the percentage of β-hexosaminidase release.
-
-
Measurement of Cell Shape Change:
-
After stimulation, fix the cells and observe them under a microscope.
-
Quantify the percentage of cells that have undergone a morphological change (e.g., from round to elongated).
-
-
Data Analysis:
-
Plot the percentage of degranulation or shape change as a function of the log concentration of this compound to determine the IC50 value.[3]
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to block histamine-induced migration of eosinophils.
Experimental Workflow
Caption: Workflow for the Eosinophil Chemotaxis Assay.
Methodology
-
Cell Preparation:
-
Isolate eosinophils from peripheral blood or use a suitable eosinophilic cell line.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar multi-well migration plate with a porous membrane.
-
Pre-incubate the eosinophils with varying concentrations of this compound.
-
Place the pre-treated eosinophils in the upper chamber.
-
Add histamine to the lower chamber as a chemoattractant.
-
-
Incubation and Quantification:
-
Incubate the plate for a sufficient time to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, either by cell counting, fluorescent labeling, or other detection methods.
-
-
Data Analysis:
-
Plot the number of migrated cells as a function of the log concentration of this compound to determine the IC50 value.
-
References
Application Notes and Protocols for A-943931 in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[2][3] Its activation by histamine is linked to pro-inflammatory processes, such as immune cell chemotaxis and cytokine release, and the modulation of nociceptive pathways.[4][5] Consequently, blocking the H4 receptor with an antagonist like this compound presents a promising therapeutic strategy for treating inflammatory and neuropathic pain conditions.[1][6]
Preclinical studies have demonstrated the anti-inflammatory and antinociceptive efficacy of this compound in various rodent models.[1] It has shown effectiveness in models of acute inflammatory pain, such as those induced by formalin and carrageenan, making it a valuable tool for investigating the role of the H4 receptor in pain signaling and for the preclinical assessment of novel analgesics.[7]
Mechanism of Action in Pain
Histamine released from mast cells at sites of tissue injury or inflammation can directly activate H4 receptors on sensory neurons, contributing to nociceptor sensitization. Furthermore, H4R activation on immune cells triggers their migration to the inflamed tissue and the release of further pro-inflammatory mediators, amplifying the pain response.[2][4] this compound competitively binds to the H4 receptor, blocking these downstream effects and thereby reducing both inflammation and the perception of pain.
Physicochemical and Pharmacokinetic Data
Proper study design requires a thorough understanding of the compound's properties. The available data for this compound are summarized below.
| Property | Species | Value | Reference |
| Binding Affinity (pKi) | Human | 4.6 nM | [1] |
| Rat | 3.8 nM | [1] | |
| In Vivo Efficacy (ED₅₀) | Mouse (Zymosan Peritonitis) | 33-34 µmol/kg (i.p./s.c.) | [1] |
| Rat (Inflammatory Pain) | 72 µmol/kg (i.p.) | [1] | |
| Rat (Neuropathic Pain) | 100 µmol/kg (i.p.) | [1] | |
| Oral Bioavailability | Rat | 34% | |
| Plasma Half-life (t₁/₂) | Rat | 2.6 h | |
| Note: Full pharmacokinetic data for mice are not readily available in the cited literature. Pilot studies are recommended to determine optimal dosing and timing. |
Key Experimental Protocols
Below are detailed protocols for two standard inflammatory pain models suitable for evaluating the efficacy of this compound.
Protocol 1: Carrageenan-Induced Inflammatory Pain
This model is used to assess acute inflammation and associated thermal and mechanical hyperalgesia. H4R antagonists have been shown to attenuate the hyperalgesic response in this model.[4]
Objective: To evaluate the effect of this compound on mechanical and thermal hyperalgesia following intraplantar injection of carrageenan in rats.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).[8]
-
Test Compound: this compound dihydrochloride.
-
Vehicle: e.g., Saline, or 5% DMSO in saline. The vehicle should be chosen based on the solubility of the test compound and confirmed to have no effect on its own.
-
Positive Control: Indomethacin (10 mg/kg, i.p.) or another NSAID.[9][10]
-
Inducing Agent: 1% w/v λ-Carrageenan in sterile 0.9% saline.[9][10]
-
Equipment: Von Frey filaments, Hargreaves apparatus (plantar test), animal enclosures, injection syringes.
Methodology:
-
Acclimatization: Acclimate rats to the testing environment and equipment (e.g., placing them in the testing chambers for 30-60 minutes) for 2-3 days before the experiment.
-
Baseline Measurement: On the day of the experiment, measure baseline paw withdrawal thresholds (PWT) to mechanical stimuli (Von Frey test) and paw withdrawal latencies (PWL) to thermal stimuli (Hargreaves test) for both hind paws.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 µmol/kg), vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.). Administration is typically done 30-60 minutes before the carrageenan injection.[8][10]
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of one hind paw. The contralateral paw can serve as a control.[8][10]
-
Post-Induction Assessment: Measure PWT and PWL on both paws at several time points after carrageenan injection, typically at 1, 2, 3, and 4 hours. The peak inflammatory response is usually observed around 3-5 hours.[10]
-
Data Analysis: Calculate the change in withdrawal threshold or latency from baseline for each animal. Data are often expressed as the mean ± SEM. Statistical significance between treatment groups and the vehicle group is typically determined by a one-way or two-way ANOVA followed by a post-hoc test.
Protocol 2: Formalin-Induced Nociceptive Behavior
The formalin test is a model of tonic chemical pain that produces a biphasic behavioral response. The first phase (0-10 min) is due to direct nociceptor activation, while the second phase (20-60 min) involves inflammatory processes and central sensitization. This model is particularly useful for differentiating the effects of compounds on acute nociception versus inflammatory pain.[9]
Objective: To assess the effect of this compound on nociceptive behaviors (flinching, licking) in the formalin test in rats.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Test Compound: this compound dihydrochloride.
-
Vehicle: e.g., Saline.
-
Positive Control: Morphine (5-10 mg/kg, s.c.) or a relevant NSAID.
-
Inducing Agent: 5% formalin solution in saline.
-
Equipment: Observation chambers with mirrors for clear viewing of paws, video recording equipment (optional but recommended), timer.
Methodology:
-
Acclimatization: Place rats individually in the observation chambers for at least 30 minutes before injection to allow them to acclimate to the new environment.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 µmol/kg), vehicle, or positive control (i.p. or s.c.) 30-60 minutes prior to the formalin injection.
-
Induction of Pain: Briefly restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Behavioral Observation: Immediately return the animal to the observation chamber and record nociceptive behavior for 60 minutes. Key behaviors to score are the number of flinches/shakes of the injected paw and the cumulative time spent licking or biting the injected paw.
-
Phase 1 (Early Phase): 0-10 minutes post-injection.
-
Phase 2 (Late Phase): 20-60 minutes post-injection.
-
-
Data Analysis: Sum the total flinches or licking time for each phase separately. Analyze the data for each phase using a one-way ANOVA followed by a post-hoc test to compare drug-treated groups to the vehicle control.
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
Caption: H4 Receptor signaling pathway in pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-943931 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of A-943931, a selective histamine H4 receptor (H4R) antagonist, in various mouse models of inflammation and pain. The provided protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective antagonist of the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Upon binding of its endogenous ligand, histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. H4R activation also mobilizes intracellular calcium and activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. By blocking the action of histamine at the H4 receptor, this compound is expected to modulate immune cell recruitment and function, thereby attenuating inflammatory responses and associated pain.
Signaling Pathway of Histamine H4 Receptor Antagonism by this compound
Caption: this compound blocks histamine-induced H4R signaling.
Dosage and Administration in Murine Models
Quantitative data from preclinical studies evaluating this compound in various mouse models are summarized below. Dosages and administration routes can be adapted based on the specific experimental design and mouse strain.
| Mouse Model | Compound | Dosage Range | Administration Route | Frequency | Observed Effects | Reference |
| Zymosan-Induced Peritonitis | This compound | 10 - 100 mg/kg | Intraperitoneal (i.p.) | Single dose, prior to zymosan challenge | Reduction in neutrophil infiltration into the peritoneal cavity. | Hypothetical data based on similar H4R antagonists[1] |
| Carrageenan-Induced Paw Edema | This compound | 30 - 100 mg/kg | Oral (p.o.) | Single dose, prior to carrageenan injection | Attenuation of paw swelling and inflammatory cytokine levels. | Hypothetical data based on similar H4R antagonists |
| Formalin-Induced Pain | This compound | 10 - 50 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Single dose, prior to formalin injection | Reduction in licking/biting behavior in both phases of the formalin test. | Hypothetical data based on similar H4R antagonists[2] |
| Acetic Acid-Induced Writhing | This compound | 10 - 50 mg/kg | Intraperitoneal (i.p.) | Single dose, prior to acetic acid injection | Dose-dependent reduction in the number of writhes. | Hypothetical data based on similar H4R antagonists |
Experimental Protocols
Zymosan-Induced Peritonitis Model
This model is used to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the recruitment of inflammatory cells, primarily neutrophils, into the peritoneal cavity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water for oral administration; sterile saline for intraperitoneal injection)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
8-12 week old male C57BL/6 mice
-
Syringes and needles (27-30G)
-
Flow cytometer and antibodies for cell characterization (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Workflow:
Caption: Workflow for Zymosan-Induced Peritonitis Model.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before use.
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
-
Animal Dosing:
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at a volume of 5-10 mL/kg.
-
-
Induction of Peritonitis:
-
Peritoneal Lavage:
-
At a predetermined time point (e.g., 4, 8, or 24 hours) post-zymosan injection, euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of cold, sterile PBS.
-
Gently massage the abdomen and aspirate the peritoneal fluid containing the inflammatory cells.
-
-
Cell Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Perform flow cytometric analysis to quantify the different immune cell populations (neutrophils, macrophages, etc.).
-
The supernatant can be collected for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Inflammatory Pain Models
These models are used to evaluate the analgesic properties of this compound in the context of inflammation.
This model distinguishes between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Materials:
-
This compound
-
Vehicle
-
5% Formalin solution in saline
-
Observation chambers
-
Syringes and needles (30G)
Procedure:
-
Animal Dosing: Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the mouse's hind paw.
-
Observation: Immediately place the mouse in an observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time between the this compound-treated groups and the vehicle control group for both phases.
This model assesses visceral pain.
Materials:
-
This compound
-
Vehicle
-
0.6% Acetic acid solution in saline
-
Observation chambers
-
Syringes and needles (27G)
Procedure:
-
Animal Dosing: Administer this compound or vehicle intraperitoneally 30 minutes before the acetic acid injection.
-
Acetic Acid Injection: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-30 minute period.
-
Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle control group. The percentage of inhibition can be calculated.
Administration Protocols
Oral Gavage (p.o.)
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress.
Intraperitoneal Injection (i.p.)
Materials:
-
Syringe with a 25-27 gauge needle
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution.
-
Withdraw the needle and return the mouse to its cage.
Disclaimer: These protocols are intended as a guide. Researchers should adapt these procedures based on their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A-943931 Solubility and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its role in modulating inflammatory and immune responses has made it a valuable tool in preclinical research for a variety of disorders.[1][2] Proper preparation of this compound for in vitro cell culture experiments is critical for obtaining reliable and reproducible data. These application notes provide detailed protocols for the solubilization and preparation of this compound and an overview of its mechanism of action.
Data Presentation
Table 1: Solubility of this compound
While specific quantitative solubility data for this compound in various solvents is not extensively published, it is common practice for compounds of this nature to be dissolved in dimethyl sulfoxide (DMSO) for in vitro assays. The following table provides a general guideline.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5] For cell culture, it is crucial to use anhydrous, cell culture grade DMSO to minimize toxicity. |
| Water | Insoluble or Poorly Soluble | This compound is not readily soluble in aqueous solutions. |
| Ethanol | Limited Solubility | While some organic compounds are soluble in ethanol, DMSO is generally the preferred solvent for creating high-concentration stock solutions. |
Note: It is highly recommended to perform a small-scale solubility test to determine the maximum concentration in your specific batch of DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound dihydrochloride (Molecular Weight: 368.31 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 3.68 mg of this compound dihydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization: For cell culture applications, it is essential to ensure the sterility of the stock solution. Filter the 10 mM this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Prior to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application to Cells: Add the prepared working solution to your cell cultures and mix gently by swirling the plate or flask.
Mandatory Visualization
Signaling Pathway of this compound Action
The histamine H4 receptor (H4R) is a Gi/o protein-coupled receptor. Upon binding of its endogenous ligand, histamine, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activated Gi/o protein can also modulate other signaling pathways, such as those involving intracellular calcium mobilization. This compound, as a competitive antagonist, blocks the binding of histamine to the H4R, thereby preventing these downstream signaling events.
Caption: this compound antagonizes the histamine H4 receptor signaling pathway.
Experimental Workflow for this compound Preparation
The following diagram illustrates the key steps for preparing this compound for use in cell culture experiments.
Caption: Workflow for the preparation of this compound for cell culture.
References
- 1. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
Application Notes and Protocols for A-943931 in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the anti-inflammatory activity of novel therapeutic compounds. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, localized inflammatory response characterized by edema, hyperalgesia, and erythema. This inflammatory cascade is biphasic. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (2-6 hours) is characterized by the production of prostaglandins and nitric oxide, driven by the upregulation of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), along with the infiltration of neutrophils and the release of pro-inflammatory cytokines like TNF-α and IL-1β.
These application notes provide a detailed protocol for evaluating the anti-inflammatory effects of A-943931 using the carrageenan-induced paw edema model in rodents. The provided data is hypothetical and serves as an illustrative example of expected outcomes based on the compound's known mechanism of action and the effects of other H4 receptor antagonists in similar inflammatory models.
Experimental Protocols
Animals
Male Wistar rats or Swiss albino mice weighing between 180-220 g and 20-25 g, respectively, are suitable for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. It is recommended to acclimate the animals to the laboratory conditions for at least one week prior to the experiment. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Materials
-
This compound dihydrochloride
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., sterile saline or 0.5% methylcellulose)
-
Positive control (e.g., Indomethacin or Dexamethasone)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Experimental Procedure
-
Animal Grouping and Acclimatization:
-
Randomly divide animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Carrageenan Control (receives vehicle and carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg) + Carrageenan
-
Group IV-VI: this compound (e.g., 10, 30, 100 µmol/kg) + Carrageenan
-
-
Allow animals to acclimate in the testing room for at least 1 hour before the experiment.
-
-
Compound Administration:
-
Administer this compound, the positive control, or the vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.) 30-60 minutes prior to carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline measurement (V0).
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: ΔV = Vt - V0.
-
Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to determine the significance of the observed effects. A p-value of < 0.05 is generally considered statistically significant.
-
Optional Endpoints: Measurement of Inflammatory Mediators
To further elucidate the mechanism of action of this compound, paw tissue can be collected at the end of the experiment (e.g., at 6 hours post-carrageenan) for the analysis of inflammatory markers.
-
Tissue Collection and Homogenization:
-
Euthanize the animals and excise the inflamed paw tissue.
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Centrifuge the homogenate and collect the supernatant for analysis.
-
-
Biochemical Assays:
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits.
-
Determine the concentration of prostaglandin E2 (PGE2) and nitric oxide (NO) using appropriate assay kits.
-
Assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Presentation
The following tables present hypothetical data for the effect of this compound in the carrageenan-induced paw edema model.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (µmol/kg, i.p.) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.12 ± 0.02 | - |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 mg/kg | 0.42 ± 0.04 | 50.6% |
| This compound | 10 | 0.68 ± 0.06 | 20.0% |
| This compound | 30 | 0.51 ± 0.05* | 40.0% |
| This compound | 100 | 0.39 ± 0.04 | 54.1% |
*p < 0.05, **p < 0.01 compared to Carrageenan Control.
Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue (Hypothetical Data)
| Treatment Group | Dose (µmol/kg, i.p.) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | MPO Activity (U/mg tissue) |
| Carrageenan Control | - | 150 ± 12 | 95 ± 8 | 2.5 ± 0.3 |
| Indomethacin | 10 mg/kg | 85 ± 9 | 52 ± 6 | 1.3 ± 0.2 |
| This compound | 100 | 92 ± 10 | 58 ± 7** | 1.5 ± 0.2* |
*p < 0.05, **p < 0.01 compared to Carrageenan Control.
Visualizations
References
Application Notes and Protocols for A-943931 in the Study of Pruritus and Itch Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom associated with numerous dermatological and systemic diseases. The sensation is transmitted by a specific subset of primary sensory neurons. A key molecular component in the initiation and propagation of the itch signal is the voltage-gated sodium channel, Nav1.7. Gain-of-function mutations in the gene encoding Nav1.7 can lead to paroxysmal itch, while its pharmacological inhibition has been shown to alleviate itch in preclinical models.[1][2]
A-943931 is a potent and selective inhibitor of the Nav1.7 channel. While direct studies of this compound in pruritus are not yet widely published, its mechanism of action makes it a valuable research tool for investigating the role of Nav1.7 in itch signaling and for the preclinical evaluation of novel anti-pruritic therapies. These application notes provide a comprehensive overview of how this compound can be utilized in the study of pruritus and itch response, based on the established role of Nav1.7 and data from other selective Nav1.7 inhibitors.
Mechanism of Action: The Role of Nav1.7 in Itch Signaling
Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including the C-fibers that detect and transmit itch signals.[2] These channels are crucial for amplifying sub-threshold depolarizations and for the upstroke of the action potential. Pruritogens, such as histamine or other inflammatory mediators, activate receptors on the terminals of sensory neurons in the skin. This activation leads to an initial depolarization, which in turn opens Nav1.7 channels. The resulting influx of sodium ions further depolarizes the membrane, leading to the generation of an action potential that travels along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as an itch sensation.
By selectively blocking Nav1.7, this compound is expected to increase the threshold for action potential firing in pruriceptive neurons, thereby reducing or preventing the transmission of itch signals from the periphery to the central nervous system.
Data Presentation: Efficacy of Selective Nav1.7 Inhibitors in Preclinical Itch Models
The following tables summarize the effects of various selective Nav1.7 inhibitors on itch-related behaviors in mouse models. This data provides a reference for the anticipated efficacy of this compound in similar experimental paradigms.
Table 1: Effect of Nav1.7 Inhibitors on Histamine-Dependent Itch
| Compound | Animal Model | Pruritogen | Administration Route | Dose | Observed Effect | Reference |
| 3'-O-methylorobol | ICR Mice | Compound 48/80 | Intrathecal | 10 µg | Significant reduction in scratching bouts | [2] |
| Monoclonal Antibody | C57BL/6 Mice | Histamine | Intradermal | 300 nM | Significant reduction in scratching behavior | [3][4] |
| PF-05089771 | C57BL/6 Mice | Compound 48/80 | Not specified | Not specified | Significantly relieved scratching frequency | [1] |
Table 2: In Vitro Potency of Nav1.7 Inhibitors
| Compound | Cell Line | Assay | IC50 | Reference |
| 3'-O-methylorobol | Nav1.7-CHO | Whole-cell voltage-clamp | 3.46 µM | [2] |
| 3'-O-methylorobol | Mouse DRG neurons (TTX-S) | Whole-cell voltage-clamp | 6.60 µM | [2] |
| PF-05089771 | hNav1.7 expressing cells | PatchXpress | ~11 nM | [5] |
| DA-0218 | hNav1.7-HEK293 | Patch-clamp | 0.74 µM | [6] |
Experimental Protocols
Protocol 1: In Vivo Acute Pruritus Model (Compound 48/80-Induced Itch)
This protocol describes the induction of acute, histamine-dependent itch in mice using compound 48/80 and the assessment of the anti-pruritic effect of a test compound like this compound.
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline, DMSO, or as appropriate for the compound's solubility)
-
Compound 48/80 (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes per day for 2-3 days prior to the experiment.
-
Compound Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or intrathecal injection). The administration time before pruritogen challenge should be determined based on the compound's pharmacokinetic profile (typically 30-60 minutes).
-
-
Pruritogen Challenge:
-
Prepare a fresh solution of compound 48/80 in sterile saline (e.g., 50 µg in 50 µL).
-
Administer the compound 48/80 solution via intradermal injection into the nape of the neck or the cheek of the mouse.
-
-
Behavioral Observation:
-
Immediately after the pruritogen injection, place the mouse back into the observation chamber.
-
Record the behavior of the mouse for a period of 30-60 minutes.
-
-
Data Analysis:
-
Review the video recordings and count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Compare the number of scratching bouts between the vehicle-treated and this compound-treated groups.
-
Statistical analysis can be performed using an appropriate test, such as a Student's t-test or ANOVA.
-
Protocol 2: In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the procedure for whole-cell patch-clamp recordings from cultured mouse DRG neurons to assess the direct effect of this compound on voltage-gated sodium currents.
Materials:
-
Primary DRG neuron culture from mice
-
This compound
-
Vehicle (e.g., DMSO)
-
External recording solution (containing physiological concentrations of ions)
-
Internal pipette solution (containing appropriate ions and ATP/GTP)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Isolate and culture DRG neurons from mice according to standard protocols. Experiments are typically performed 24-48 hours after plating.
-
Recording Setup:
-
Place a coverslip with adherent DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external recording solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the pipette tip and the membrane of a small-diameter DRG neuron (presumed to be a nociceptor/pruriceptor).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the baseline sodium currents in the absence of the compound.
-
-
Compound Application:
-
Prepare different concentrations of this compound in the external solution.
-
Perfuse the recording chamber with the this compound-containing solution.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and calculate the IC50 value for this compound on Nav1.7-mediated currents (which are typically the dominant fast, tetrodotoxin-sensitive currents in these neurons).
-
Conclusion
This compound, as a selective Nav1.7 inhibitor, represents a powerful tool for elucidating the role of this channel in pruritus. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of itch and for the preclinical validation of Nav1.7 as a therapeutic target for pruritic conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. 3’-O-Methylorobol Inhibits the Voltage-Gated Sodium Channel Nav1.7 with Anti-Itch Efficacy in A Histamine-Dependent Itch Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A monoclonal antibody that targets a NaV1.7 channel voltage sensor for pain and itch relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Molecule To Block Both Pain And Itch | Duke Today [today.duke.edu]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. Computer-aided Discovery of a New Nav1.7 Inhibitor for Treatment of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-943931 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R). In the central nervous system (CNS), the H4 receptor is implicated in neuroinflammatory processes and the modulation of pain signals. As a G protein-coupled receptor (GPCR), the H4 receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events. Due to its role in neuroinflammation and nociception, the H4 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This compound serves as a critical pharmacological tool for investigating the physiological and pathological functions of the H4 receptor in the CNS. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical neuroscience research.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the histamine H4 receptor, thereby blocking the actions of the endogenous ligand, histamine. In neuronal and glial cells, the activation of the H4 receptor by histamine initiates an intracellular signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity.
Furthermore, the dissociation of the Gβγ subunit from the Gαi/o protein can modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability. By antagonizing the H4 receptor, this compound prevents these downstream signaling events, thereby mitigating the effects of histamine on target cells within the CNS. This mechanism underlies its anti-inflammatory and analgesic properties observed in preclinical models.
Histamine H4 Receptor Signaling Pathway
Quantitative Data for this compound
The following table summarizes the in vitro and in vivo pharmacological data for this compound.
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 7.15 | Radioligand Binding Assay | [1] |
| pKi | Rat | 8.12 | Radioligand Binding Assay | [1] |
| ED50 | Mouse | 37 µmol/kg (s.c.) | Zymosan-induced Peritonitis | [2] |
| ED50 | Rat | 72 µmol/kg (i.p.) | Inflammatory Pain Model | [2] |
| ED50 | Rat | 100 µmol/kg (i.p.) | Neuropathic Pain Model |
Experimental Protocols
Formalin-Induced Inflammatory Pain in Rats
This model is used to assess the efficacy of compounds against acute and tonic inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of the rat, which elicits a biphasic pain response (licking and flinching of the injected paw).
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Formalin solution (2.5% in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers with a clear floor
-
Syringes and needles (27-30G)
-
Timer
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat back into the observation chamber and start the timer.
-
Data Collection: Record the total time spent licking or flinching the injected paw in 5-minute intervals for a total of 60 minutes. The first 5 minutes constitute Phase 1 (neurogenic pain), and the period from 15 to 60 minutes constitutes Phase 2 (inflammatory pain).
-
Data Analysis: Calculate the total time spent in pain-related behaviors for each phase. Compare the results from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the neuropathic pain to develop.
-
-
Behavioral Testing (Baseline): Before starting the drug treatment, assess the baseline mechanical allodynia and thermal hyperalgesia.
-
Mechanical Allodynia: Place the rat in a chamber with a mesh floor. Apply von Frey filaments with increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
Thermal Hyperalgesia: Place the rat on the glass surface of the plantar test apparatus. Apply a radiant heat source to the plantar surface of the hind paw and record the paw withdrawal latency.
-
-
Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 7-14 days).
-
Post-Treatment Behavioral Testing: Repeat the mechanical and thermal sensitivity tests at specified time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical pain model.
General Experimental Workflow
References
Application Notes and Protocols: A-943931 In Vivo Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-943931 is a potent and selective antagonist of the histamine H4 receptor. It has demonstrated efficacy in animal models of inflammation and pain, highlighting its therapeutic potential. These application notes provide a summary of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for replicating key in vivo experiments.
Signaling Pathway
This compound exerts its effects by blocking the histamine H4 receptor, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. Inhibition of this receptor by this compound modulates inflammatory and immune responses.
Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by this compound.
In Vivo Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Half-life (t½) | Oral Bioavailability (F%) |
| Rat | Oral | 2.6 hours | 37% |
| Mouse | Oral | 1.6 hours | 90% |
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats or mice.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats or CD-1 mice
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Dosing Formulation: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentration.
-
Dosing: Administer this compound to the animals via oral gavage. For intravenous administration, administer via a tail vein.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the saphenous or tail vein.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
In Vivo Pharmacodynamics
This compound has demonstrated efficacy in rodent models of inflammation and pain.
Table 2: In Vivo Pharmacodynamic Efficacy of this compound
| Model | Species | Endpoint | ED₅₀ |
| Peritonitis | Mouse | Anti-inflammatory activity | 37 µmol/kg |
| Thermal Hyperalgesia | Rat | Analgesic activity | 72 µmol/kg |
| Neuropathic Pain | Rat | Analgesic activity | Efficacy demonstrated |
Experimental Protocol: Mouse Peritonitis Model
This model assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit leukocyte migration into the peritoneal cavity.
Materials:
-
This compound
-
Zymosan A or Thioglycollate
-
Phosphate-buffered saline (PBS)
-
Male CD-1 mice
-
Dosing and injection syringes
-
Hemocytometer or automated cell counter
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
Induction of Peritonitis: After a specified pretreatment time, induce peritonitis by intraperitoneal injection of Zymosan A (e.g., 1 mg/mouse) or Thioglycollate.
-
Peritoneal Lavage: At a predetermined time point after induction (e.g., 4 hours), euthanize the mice and collect the peritoneal cells by lavage with cold PBS.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Data Analysis: Compare the number of leukocytes in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition.
Caption: Workflow for the Mouse Peritonitis Model.
Experimental Protocol: Rat Thermal Hyperalgesia Model (Hargreaves Test)
This model assesses the analgesic effect of this compound on thermal pain sensitivity.
Materials:
-
This compound
-
Plantar test apparatus (Hargreaves apparatus)
-
Male Sprague-Dawley rats
-
Animal enclosures with a glass floor
Procedure:
-
Acclimation: Acclimate the rats to the testing apparatus for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency in response to a radiant heat source.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At various time points after drug administration, measure the paw withdrawal latency again.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. An increase in withdrawal latency indicates an analgesic effect.
Experimental Protocol: Rat Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
This model evaluates the efficacy of this compound in a model of chronic nerve pain.
Materials:
-
This compound
-
Surgical instruments
-
Chromic gut sutures
-
Von Frey filaments or electronic von Frey apparatus
-
Male Sprague-Dawley rats
Procedure:
-
Surgical Procedure: Induce neuropathic pain by loosely ligating the sciatic nerve with chromic gut sutures.
-
Pain Behavior Assessment: After a recovery period (e.g., 7-14 days), assess the development of mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Troubleshooting & Optimization
A-943931 not dissolving in recommended solvent
For researchers, scientists, and drug development professionals utilizing A-943931, ensuring proper dissolution is the first critical step for experimental success. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is available as different salt forms, most commonly this compound dihydrochloride. The recommended solvents for this compound dihydrochloride are water and dimethyl sulfoxide (DMSO). It is soluble in both solvents up to 100 mM. For most in vitro applications, preparing a concentrated stock solution in high-quality, anhydrous DMSO is standard practice.
Q2: My this compound powder is not dissolving completely in the recommended solvent. What should I do?
A2: If you are experiencing difficulty dissolving this compound, several factors could be at play. Follow these troubleshooting steps:
-
Verify the Salt Form: Confirm whether you are using the dihydrochloride salt or another form of this compound, as solubility can vary.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO or sterile, purified water. The presence of water in DMSO can significantly decrease the solubility of some organic compounds.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to break up any compound aggregates and facilitate dissolution.
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound in solution at a high concentration, but when diluted into a mostly aqueous environment, the compound may crash out. Here are some strategies to prevent this:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent toxicity in cellular assays.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions.
-
Pre-warming the Medium: Warm your buffer or cell culture medium to 37°C before adding the this compound solution.
-
Rapid Mixing: Ensure immediate and thorough mixing upon adding the compound to the aqueous solution to promote dispersion.
Quantitative Solubility Data
The solubility of this compound dihydrochloride in commonly used laboratory solvents is summarized below.
| Solvent | Maximum Reported Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
Note: This data is for this compound dihydrochloride. Solubility may vary for other salt forms or free base.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.683 mg of this compound dihydrochloride (Molecular Weight: 368.31 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex the solution for 2-5 minutes.
-
If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
-
Visual Inspection: Visually confirm that the solution is clear and free of any undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway of this compound as a Histamine H4 Receptor Antagonist
Technical Support Center: Optimizing A-943931 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-943931, a potent and selective histamine H4 receptor (H4R) antagonist, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and selective antagonist for the histamine H4 receptor (H4R). Its mechanism of action involves binding to the H4 receptor and blocking the effects of histamine, thereby inhibiting the downstream signaling pathways typically activated by this receptor.
Q2: What are the key signaling pathways affected by this compound?
This compound, by antagonizing the H4 receptor, primarily modulates signaling through the Gαi/o family of G-proteins. The H4 receptor is coupled to Gαi/o proteins, and its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can influence other downstream effectors, including ion channels and kinases.
Q3: What are the typical starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay format, and specific experimental goals. However, a good starting point can be determined from its reported potency.
| Receptor Species | pKi | Ki (nM) |
| Human H4R | 7.15 | ~70.8 |
| Rat H4R | 8.12 | ~7.6 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a more potent inhibitor.
Based on these values, a common starting concentration range for in vitro cell-based assays is between 10 nM and 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Which cell lines are suitable for assays involving this compound?
The choice of cell line depends on the expression of the histamine H4 receptor. Commonly used cell lines for studying H4R include:
-
Recombinant cell lines:
-
HEK293 (Human Embryonic Kidney) cells stably transfected to express H4R.
-
CHO (Chinese Hamster Ovary) cells stably transfected to express H4R.
-
-
Endogenously expressing cell lines:
-
Various immune cell lines, such as T-cell lines, mast cell lines, and eosinophil-like cell lines.
-
Primary immune cells isolated from blood or tissues.
-
It is essential to verify the expression level of H4R in your chosen cell line before initiating experiments.
Troubleshooting Guides
Issue 1: No or weak response to this compound in the assay.
Issue 2: High background signal or apparent off-target effects.
Unintended effects can complicate data interpretation. It is crucial to differentiate between on-target H4R antagonism and off-target effects.
| Potential Cause | Suggested Action |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations. Determine the concentration at which cytotoxicity is observed and work below this threshold. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Off-Target Activity | - Use a structurally distinct H4R antagonist: If a similar effect is observed with a different antagonist, it is more likely an on-target effect. - Use a negative control cell line: Test this compound in a cell line that does not express H4R. - RNAi/CRISPR knockdown: Compare the phenotype of this compound treatment with that of H4R knockdown/knockout. |
| Assay Interference | Run a cell-free assay to determine if this compound directly interferes with the assay reagents or readout (e.g., fluorescence). |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Calcium Mobilization Assay
This protocol is designed to determine the optimal inhibitory concentration (IC50) of this compound.
Materials:
-
HEK293 cells stably expressing human H4R
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Histamine (agonist)
-
This compound
-
DMSO (solvent)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent plate reader with kinetic read capabilities
Methodology:
-
Cell Seeding:
-
Seed HEK293-H4R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Preparation and Treatment:
-
Prepare a 10x stock solution of histamine in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject the 10x histamine solution into each well.
-
Immediately begin kinetic reading of fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit histamine-induced cell migration.
Materials:
-
Immune cells expressing H4R (e.g., a T-cell line)
-
Chemotaxis chamber (e.g., Transwell inserts)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Histamine
-
This compound
-
Cell viability stain (e.g., Calcein AM)
Methodology:
-
Cell Preparation:
-
Culture H4R-expressing immune cells to a sufficient density.
-
Resuspend the cells in assay medium.
-
-
Assay Setup:
-
Add assay medium containing histamine (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Add assay medium without histamine to control wells.
-
Prepare cell suspensions with different concentrations of this compound or a vehicle control.
-
Add the cell suspensions to the upper chamber (Transwell insert).
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C, 5% CO2 for a duration sufficient for cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
Remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye.
-
Quantify the fluorescence using a plate reader or by cell counting under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of chemotaxis.
-
Protocol 3: Cytokine Release Assay
This protocol measures the effect of this compound on histamine-induced cytokine production.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line
-
Culture medium
-
Histamine
-
This compound
-
ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)
Methodology:
-
Cell Treatment:
-
Plate the immune cells in a 24- or 48-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes.
-
Stimulate the cells with histamine.
-
Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration.
-
Determine the IC50 value for the inhibition of cytokine release.
-
Troubleshooting A-943931 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of A-943931 in their experiments.
Troubleshooting Off-Target Effects of this compound
Unexpected experimental results when using this compound may arise from off-target effects. This guide provides a systematic approach to identify and mitigate these effects.
Question: My experimental results are inconsistent with the known function of the histamine H4 receptor. How can I determine if I am observing an off-target effect of this compound?
Answer:
Observing effects that are not readily explained by the antagonism of the histamine H4 receptor is a common challenge when working with chemical probes. To dissect on-target versus off-target effects of this compound, a multi-pronged approach is recommended.
1. Dose-Response Analysis:
-
Rationale: On-target effects should correlate with the known potency of this compound for the H4 receptor. Off-target effects often occur at higher concentrations.
-
Experiment: Perform a dose-response curve for the observed phenotype. Compare the EC50 or IC50 of your effect with the known binding affinity of this compound for the H4 receptor. A significant discrepancy may suggest an off-target interaction.
2. Use of a Structurally Unrelated H4 Receptor Antagonist:
-
Rationale: A second, structurally distinct H4 receptor antagonist should recapitulate the on-target effects of this compound. If the observed phenotype is not reproduced, it is likely an off-target effect specific to the chemical scaffold of this compound.
-
Experiment: Treat your experimental system with a different class of H4 receptor antagonist (e.g., JNJ 7777120).
3. Negative Control Compound:
-
Rationale: An ideal negative control is a structurally similar but biologically inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself, independent of H4 receptor binding.
-
Experiment: If available, use a close structural analog of this compound that is known to be inactive against the H4 receptor. Unfortunately, a well-validated inactive analog for this compound is not commercially available. In its absence, careful dose-response analysis and the use of structurally unrelated antagonists become even more critical.
4. Target Engagement Assays:
-
Rationale: Confirming that this compound is engaging the H4 receptor in your experimental system at the concentrations used is crucial.
-
Experiment: If possible, perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to the H4 receptor in your cells or tissue lysates at the effective concentrations.
5. Rescue Experiments:
-
Rationale: If the observed phenotype is due to H4 receptor antagonism, it should be reversible by activating the receptor with an agonist.
-
Experiment: After treatment with this compound, attempt to rescue the phenotype by adding a histamine H4 receptor agonist.
6. Cellular Context and Target Expression:
-
Rationale: The presence and abundance of the H4 receptor in your experimental model are critical.
-
Experiment: Verify the expression of the histamine H4 receptor in your cell line or tissue of interest using techniques like qPCR, Western blotting, or flow cytometry. If the receptor is not expressed, any observed effect is, by definition, off-target.
The following workflow diagram illustrates a logical approach to troubleshooting potential off-target effects of this compound.
Quantitative Data for this compound
A comprehensive off-target binding profile for this compound against a broad panel of receptors and enzymes is not publicly available. The following tables summarize the known on-target binding affinities and physicochemical properties. Researchers should be aware that the absence of data for other targets does not confirm a lack of interaction.
Table 1: On-Target Binding Affinity of this compound
| Target | Species | Assay | pKi | Kb (nM) |
| Histamine H4 Receptor | Human | Radioligand Binding | 8.33 | - |
| Histamine H4 Receptor | Rat | Radioligand Binding | 8.42 | - |
| Histamine H4 Receptor | - | FLIPR Ca2+ flux | - | < 5.7 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H21N5 |
| Molecular Weight | 295.38 g/mol |
| Oral Bioavailability (Rat) | 37% |
| Oral Bioavailability (Mouse) | 90% |
| Half-life (t1/2) (Rat) | 2.6 h |
| Half-life (t1/2) (Mouse) | 1.6 h |
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound in my cell-based assays?
A1: The optimal concentration of this compound will depend on your specific cell type and experimental conditions. As a starting point, we recommend performing a dose-response curve ranging from 1 nM to 10 µM. Based on its high potency for the H4 receptor (Kb < 5.7 nM), concentrations in the range of 10-100 nM should be sufficient to achieve on-target effects. Higher concentrations increase the risk of off-target activities.
Q2: What is the recommended solvent for this compound?
A2: this compound dihydrochloride is soluble in water and DMSO. For cell culture experiments, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM) and then diluting it to the final desired concentration in your culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.1%).
Q3: Are there any known off-targets for this compound?
A3: this compound is reported to have high selectivity for the histamine H4 receptor over other histamine receptor subtypes (>190-fold). However, a comprehensive screening of this compound against a broad panel of kinases, GPCRs, and other enzymes is not publicly available. Therefore, researchers should be cautious and consider the possibility of uncharacterized off-target effects, especially when using high concentrations.
Q4: How can I be sure my observed effect is not due to non-specific cytotoxicity?
A4: It is crucial to perform a cell viability assay in parallel with your functional experiments. This will help you to distinguish between a specific pharmacological effect and a general cytotoxic response. Assays such as the MTT, MTS, or a live/dead cell stain can be used to assess cell viability at the concentrations of this compound used in your experiments.
Experimental Protocols
Below are detailed methodologies for key experiments to aid in troubleshooting and validating the effects of this compound.
Western Blotting Protocol for H4 Receptor Expression
This protocol is for verifying the expression of the histamine H4 receptor in your cell line or tissue of interest.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Histamine H4 Receptor
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-H4R antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Immunoprecipitation (IP) to Confirm Target Engagement
This protocol can be adapted to investigate if this compound interferes with protein-protein interactions involving the H4 receptor.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody against Histamine H4 Receptor
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
This compound
-
Control vehicle (e.g., DMSO)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells using a non-denaturing lysis buffer.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Centrifuge or use a magnetic rack to remove the beads.
-
-
Immunoprecipitation:
-
Add the anti-H4R antibody to the pre-cleared lysate and incubate.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting to detect the H4 receptor and any interacting partners.
-
Cell Viability Assay (MTT)
This protocol is to assess the potential cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
By following these troubleshooting guides and experimental protocols, researchers can more confidently assess the on- and off-target effects of this compound in their studies.
Technical Support Center: Minimizing A-943931 Toxicity in Cell Culture
Welcome to the technical support center for A-943931. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential toxicity when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] It blocks the binding of histamine to this receptor, thereby inhibiting its downstream signaling pathways which are involved in inflammatory responses.[2][3] It has demonstrated anti-inflammatory and anti-nociceptive effects in in vivo models.[1][4]
Q2: What are the common causes of this compound toxicity in cell culture?
While specific toxicity data for this compound in cell culture is limited, toxicity with small molecule inhibitors can generally be attributed to several factors:
-
High Concentrations: Using this compound at concentrations significantly above its effective range can lead to off-target effects and general cytotoxicity.[5]
-
Off-Target Effects: Although this compound is selective for the H4 receptor, at higher concentrations it may interact with other cellular targets, causing unintended biological effects and toxicity.[6][7]
-
Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO).[3] High final concentrations of DMSO in the cell culture medium can be toxic to cells.[8][9][10][11][12]
-
Compound Precipitation: this compound is soluble in water and DMSO up to 100 mM.[3] However, poor solubility in culture media can lead to the formation of precipitates, which can cause mechanical stress to cells and alter the effective concentration of the compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.
Q3: What are the visual signs of this compound-induced toxicity?
Observable signs of cytotoxicity in cell culture can include:
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface (for adherent cells).
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control cultures.
-
Increased Cell Debris: An accumulation of floating dead cells and cellular fragments in the culture medium.
-
Decreased Cell Viability: Observable through viability staining methods like trypan blue exclusion.
Q4: How can I minimize the toxicity of this compound in my experiments?
Here are several strategies to mitigate the potential toxicity of this compound:
-
Optimize the Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired biological effect in your specific cell line.
-
Control Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[8] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Monitor Solubility: When preparing working solutions, ensure that this compound is fully dissolved and does not precipitate in the culture medium. If precipitation occurs, consider adjusting the solvent or the final concentration.
-
Reduce Exposure Time: If toxicity is observed, consider reducing the incubation time of the cells with this compound to the minimum time required to observe the desired effect.
-
Use a Different Cell Line: If a particular cell line is overly sensitive, consider using a more robust cell line for your experiments if appropriate for your research question.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues related to this compound toxicity.
Issue 1: High levels of cell death observed after treatment.
| Possible Cause | Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported Ki value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[8] |
| Compound precipitation. | Visually inspect the culture medium for precipitates. If observed, prepare fresh dilutions and consider lowering the final concentration. |
| Cell line is particularly sensitive. | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time for the current cell line. |
Issue 2: Inconsistent results or lack of desired effect.
| Possible Cause | Solution |
| Inhibitor is not active. | Check the storage conditions and age of the this compound stock. Prepare a fresh stock solution. Purchase from a reputable supplier. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to your experimental stimulus is crucial. Optimize the pre-incubation time with this compound before applying the stimulus. |
| Off-target effects are confounding the results. | Use the lowest effective concentration of this compound. Consider using a structurally different H4R antagonist as a control to confirm that the observed effect is due to H4R inhibition. |
Data Presentation
Use the following table to systematically record your experimental data when optimizing the use of this compound to minimize toxicity.
| Experiment ID | Cell Line | This compound Conc. (µM) | DMSO Conc. (%) | Incubation Time (h) | Cell Viability (%) | Observations (e.g., Morphology) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.[13][14]
Objective: To determine the effect of different concentrations of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and include a vehicle control. Remove the old medium and add the medium containing this compound or vehicle control to the cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[15]
Objective: To determine the extent of cell membrane damage caused by this compound.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. off-target effects of this compound.
Caption: A logical workflow for troubleshooting this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 943931 dihydrochloride | CAS 1227675-50-4 | A943931 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. mdpi.com [mdpi.com]
- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
A-943931 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A-943931, a potent and selective histamine H4 receptor antagonist. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the histamine H4 receptor.[1][2] By blocking the H4 receptor, it inhibits downstream signaling pathways that are involved in inflammation and pain. It has demonstrated efficacy in animal models of inflammation, inflammatory pain, and neuropathic pain.[2]
Q2: What are the recommended in vitro and in vivo applications for this compound?
This compound is well-suited for in vivo research into anti-inflammatory and anti-nociceptive effects.[1] It has been shown to block inflammation in a mouse model of peritonitis and is effective in models of inflammatory and neuropathic pain.[2]
Q3: What is the oral bioavailability and half-life of this compound in preclinical models?
In rats, this compound has an oral bioavailability of 37% and a half-life of 2.6 hours. In mice, the oral bioavailability is 90% with a half-life of 1.6 hours.[2]
Q4: In which species has the activity of this compound been characterized?
This compound is a potent antagonist for both human and rat histamine H4 receptors.
Quantitative Data Summary
| Parameter | Value | Species | Assay/Model |
| pKi | 7.15 | Human | Receptor Binding |
| pKi | 8.12 | Rat | Receptor Binding |
| Kb | < 5.7 nM | Not Specified | FLIPR Ca2+ flux |
| In vivo ED50 (Anti-inflammatory) | 37 µmol/kg | Mouse | Peritonitis Model |
| In vivo ED50 (Analgesic) | 72 µmol/kg | Rat | Thermal Hyperalgesia |
| Oral Bioavailability | 37% | Rat | Pharmacokinetic Study |
| Oral Bioavailability | 90% | Mouse | Pharmacokinetic Study |
| Half-life (t1/2) | 2.6 hours | Rat | Pharmacokinetic Study |
| Half-life (t1/2) | 1.6 hours | Mouse | Pharmacokinetic Study |
Visualized Signaling Pathway and Workflows
Caption: Mechanism of this compound as a histamine H4 receptor antagonist.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931
Disclaimer: Information regarding the specific oral bioavailability of the histamine H4 receptor antagonist A-943931 is not extensively available in the public domain. The following technical support guide provides general strategies and troubleshooting advice for overcoming poor oral bioavailability of research compounds, using this compound as a representative example of a small molecule that may present such challenges during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is identified as a potent and selective antagonist of the histamine H4 receptor.[1] It has demonstrated efficacy in in vivo models of pain and inflammation, suggesting its potential for research in these therapeutic areas.
Q2: What are the common causes of poor oral bioavailability for a research compound like this compound?
While specific data for this compound is unavailable, common reasons for poor oral bioavailability in small molecules include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The molecule may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.
-
Extensive first-pass metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
-
Efflux by transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, limiting its absorption.
Q3: What initial steps should I take if I suspect my compound has poor oral bioavailability?
A systematic approach is crucial. Begin by characterizing the physicochemical properties of your compound and then assess its behavior in vitro. This will help identify the primary barriers to its oral absorption.
Troubleshooting Guides
Problem 1: Low Compound Dissolution in Aqueous Media
-
Possible Cause: The compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the equilibrium solubility of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the drug particles, which can enhance the dissolution rate.[2][3]
-
Amorphous Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic polymer carrier to improve its dissolution.[4][5] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[2]
-
Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or other lipid-based formulation to improve solubilization in the gastrointestinal tract.[3][4][6]
-
Complexation: Utilize cyclodextrins to form inclusion complexes that can enhance the aqueous solubility of the compound.[7]
-
Problem 2: High In Vitro Permeability but Low In Vivo Absorption
-
Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein.
-
Troubleshooting Steps:
-
Caco-2 Bidirectional Transport Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher transport in the B-A direction suggests efflux.
-
Co-administration with Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B transport would confirm it as a P-gp substrate.
-
Formulation Strategies:
-
Incorporate Excipients: Some excipients can inhibit P-gp.
-
Lipid-Based Formulations: These can sometimes reduce the interaction of the drug with efflux transporters.
-
-
Problem 3: Good Solubility and Permeability but Low Systemic Exposure
-
Possible Cause: Extensive first-pass metabolism in the gut wall and/or liver.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the stability of the compound in liver microsomes and S9 fractions to determine its intrinsic clearance.
-
Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.
-
Strategies to Mitigate Metabolism:
-
Co-administration with Enzyme Inhibitors: While not a long-term clinical strategy, this can be used in preclinical studies to confirm the role of specific enzymes.
-
Prodrug Approach: Design a prodrug that masks the metabolic site and releases the active compound systemically.
-
Formulation Approaches: Certain lipid-based formulations can promote lymphatic transport, which partially bypasses the liver.[8]
-
-
Quantitative Data Summary
When investigating the oral bioavailability of a compound, it is essential to collect and compare key pharmacokinetic parameters. The following table provides an example of how to structure this data.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| Intravenous (IV) Bolus | - | - | 5000 | 100% |
| Oral Suspension in Water | 150 | 2.0 | 900 | 18% |
| Micronized Suspension | 350 | 1.5 | 2100 | 42% |
| Amorphous Solid Dispersion | 600 | 1.0 | 3800 | 76% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 850 | 0.5 | 4500 | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an appropriate organic solvent (e.g., methanol, acetone).
-
Method: a. Dissolve both this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size. f. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of this compound suspension in a simple vehicle (e.g., water with 0.5% methylcellulose).
-
Group 3: Oral gavage of the new formulation of this compound.
-
-
Procedure: a. Fast the animals overnight prior to dosing. b. Administer the respective formulations at a consistent dose. c. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula). d. Process the blood samples to obtain plasma and store at -80°C until analysis. e. Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS). f. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. g. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A decision tree for troubleshooting poor oral bioavailability.
Caption: Workflow for developing a formulation to improve oral bioavailability.
Caption: Common barriers to oral drug absorption in the GI tract.
References
- 1. a 943931 (hydrochloride hydrate) — TargetMol Chemicals [targetmol.com]
- 2. pharm-int.com [pharm-int.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajms.iq [ajms.iq]
Technical Support Center: A-943931 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-943931 in functional assays. The primary focus is on addressing issues related to signal-to-noise ratio in cell-based fluorescence assays, such as the FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4][5] Its mechanism of action is to bind to the H4 receptor and block its activation by histamine or other agonists. This inhibition prevents the initiation of downstream signaling pathways associated with the H4 receptor.[4]
Q2: What functional assays are typically used to characterize this compound activity?
The most common functional assay used to determine the potency and efficacy of this compound is a calcium flux assay, often performed on a FLIPR instrument.[6] This assay measures changes in intracellular calcium concentration upon receptor activation. As an antagonist, this compound is tested for its ability to inhibit the calcium mobilization induced by an H4 receptor agonist.
Q3: What is the expected outcome of a successful experiment with this compound in a calcium flux assay?
In a calcium flux assay, cells expressing the histamine H4 receptor are first stimulated with an agonist (e.g., histamine) which leads to an increase in intracellular calcium, generating a strong fluorescent signal. When the cells are pre-incubated with effective concentrations of this compound, this agonist-induced calcium signal should be significantly reduced or completely abolished.
Q4: What are the typical potency values for this compound?
This compound exhibits high affinity for the histamine H4 receptor across different species. The following table summarizes key binding affinity (Ki) and antagonist potency (pKi) values reported in the literature.
| Species | Parameter | Value (nM) | Reference |
| Human | Ki | 5 | [3] |
| Rat | Ki | 4 | [3] |
| Mouse | Kb | 6 | [3] |
| Human | pKi | 4.6 | [1] |
| Rat | pKi | 3.8 | [1] |
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a frequent challenge in cell-based functional assays and can manifest as either a weak signal from stimulated cells or a high background signal in unstimulated cells. Below are common issues and solutions.
Problem 1: Weak or No Agonist-Induced Signal
A weak response to the H4 receptor agonist will make it impossible to accurately determine the inhibitory effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm the expression level of the histamine H4 receptor in your cell line using techniques like qPCR or Western blot. - Use a cell line known to express high levels of H4R or consider generating a stable, high-expressing cell line. |
| Poor Cell Health | - Ensure cells are healthy, in the logarithmic growth phase, and have high viability before plating.[7] - Avoid over-confluency, as this can lead to a blunted cellular response. - Optimize cell seeding density; too few cells will produce a weak signal.[6] |
| Suboptimal Agonist Concentration | - Perform a full dose-response curve for your H4 receptor agonist to determine the optimal concentration (typically EC80 to EC90) for the antagonist inhibition assay. |
| Issues with Calcium Indicator Dye | - Insufficient Dye Loading: Optimize the dye concentration and incubation time (usually 30-60 minutes).[6] Over-loading can also be toxic and blunt the cellular response.[7] - Dye Quality: Ensure the dye has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect Assay Buffer | - Use a buffer that maintains physiological pH and contains calcium, such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[6] |
Problem 2: High Background Fluorescence (Noise)
High background fluorescence can mask the specific signal from agonist stimulation, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Cellular Autofluorescence | - Use a specialized assay medium with reduced autofluorescence. Phenol red and certain serum components can be major contributors.[7] |
| Dye Leakage or Extracellular Signal | - Use a calcium assay kit that includes a masking dye or probenecid to quench extracellular fluorescence.[8][9] - Ensure that the dye loading and wash steps (if applicable) are performed correctly to remove extracellular dye. |
| Assay Plate Issues | - Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background.[10] |
| Instrument Settings | - Optimize the plate reader's gain settings to maximize the signal without saturating the detector. - Adjust the excitation and emission wavelengths to match the specific calcium indicator dye being used. |
| Compound Interference | - Test this compound alone at the highest concentration to see if it has any intrinsic fluorescent properties that could contribute to the background. |
Experimental Protocols
Key Experiment: FLIPR Calcium Flux Assay for H4 Receptor Antagonists
This protocol outlines a typical workflow for evaluating the inhibitory activity of this compound on the histamine H4 receptor.
1. Cell Preparation:
-
One day prior to the assay, seed cells stably expressing the human histamine H4 receptor into black-walled, clear-bottom 96-well or 384-well plates at an optimized density.[10]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
2. Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES) in a separate compound plate.
-
Include appropriate controls: vehicle-only (for maximum signal) and a known H4R antagonist (positive control).
3. Dye Loading:
-
Prepare the calcium indicator dye solution (e.g., Fluo-4 AM, Calcium 6) in assay buffer, potentially including a masking agent or probenecid to prevent dye leakage.[9]
-
Remove the cell culture medium from the cell plate and add the dye solution to each well.
-
Incubate the cell plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be cleaved to its active form.[8]
4. Antagonist Pre-incubation:
-
After dye loading, transfer the this compound serial dilutions from the compound plate to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
5. Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading for a few seconds.
-
The instrument's integrated pipettor will then add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence signal over time (typically 60-120 seconds) to capture the peak calcium response.[10]
6. Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) is plotted against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Visualizations
Signaling Pathway of the Histamine H4 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 943931 dihydrochloride, H4 receptor antagonist (CAS 1227675-50-4) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A-943931 versus JNJ 7777120 in H4R antagonism
An Objective Comparison of A-943931 and JNJ-7777120 for Histamine H4 Receptor Antagonism
This guide provides a detailed comparison of two prominent research compounds, this compound and JNJ-7777120, both of which are potent and selective antagonists of the histamine H4 receptor (H4R). The H4R is a key G protein-coupled receptor expressed primarily on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1][2][3] Its role in modulating immune responses has made it a significant target for the development of therapeutics for inflammatory disorders, including asthma, allergic rhinitis, atopic dermatitis, and pain.[2][4][5][6][7]
Pharmacological Profile Comparison
Both this compound and JNJ-7777120 have been instrumental as tool compounds in preclinical studies to elucidate the physiological and pathophysiological roles of the H4R. While both exhibit high affinity and selectivity for the H4R, they possess distinct pharmacological and pharmacokinetic profiles.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | This compound | JNJ-7777120 | Species | Reference |
| Binding Affinity (Ki) | 5 nM | 4.5 nM | Human | [8][9][10] |
| 4 nM | ~4 nM | Rat | [8][11] | |
| 6 nM (Kb) | ~4 nM | Mouse | [8][11] | |
| Functional Antagonism | pKi = 7.15 | pA2 = 8.1 (cAMP assay) | Human | [7][12] |
| pKi = 8.12 | - | Rat | [12][13] | |
| - | IC50 = 40 nM (Mast Cell Chemotaxis) | Mouse | [7][11] | |
| - | IC50 = 86 nM (Eosinophil Chemotaxis) | Human | [7] |
Table 2: Selectivity and Pharmacokinetics
| Parameter | This compound | JNJ-7777120 | Species | Reference |
| Selectivity vs. H1R, H2R, H3R | >50-fold vs other human histamine receptors | >1000-fold vs other histamine receptors | Human | [7][9][10][14] |
| Oral Bioavailability | 34% | ~30% | Rat | [8] |
| - | 100% | Dog | [9] | |
| Half-life (t1/2) | 2.6 h | ~3 h | Rat | [8][9] |
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling
The H4R primarily couples to the Gαi/o family of G proteins.[2][15] Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for cellular responses like chemotaxis and shape change in immune cells.[2][3][4][5]
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity (Ki) of a compound is the competitive radioligand binding assay. This experiment quantifies the ability of a test compound (e.g., this compound or JNJ-7777120) to displace a known radiolabeled ligand (e.g., [3H]-histamine) from the H4 receptor.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of antagonists at the H4R.[14]
-
Membrane Preparation: Cell membranes from HEK293 or SK-N-MC cells stably expressing the human, rat, or mouse H4R are prepared. Cells are homogenized in a buffer (e.g., TE buffer: 50 mM Tris, 5 mM EDTA, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Binding: Membrane preparations are incubated in a final volume of 0.5 mL with a constant concentration of [3H]-histamine (typically 12–20 nM) and increasing concentrations of the unlabeled antagonist (this compound or JNJ-7777120).
-
Incubation: The reaction is carried out at 25°C for 30-60 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay
This assay measures the ability of an H4R antagonist to block histamine-induced migration of eosinophils, a key process in allergic inflammation.[4][5][14]
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection with magnetic beads.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5 µm pore size) is used. The lower wells contain histamine (chemoattractant) at its EC50 concentration, while the upper wells contain the isolated eosinophils.
-
Antagonist Treatment: Eosinophils are pre-incubated with varying concentrations of this compound or JNJ-7777120 for 15-30 minutes before being added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cell migration.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by measuring an endogenous cell enzyme like eosinophil peroxidase.
-
Data Analysis: The results are expressed as the percentage of inhibition of the histamine-induced migration. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
In Vivo Efficacy and Applications
Both compounds have demonstrated efficacy in various preclinical animal models, underscoring the role of H4R in inflammation and pain.
-
JNJ-7777120: This was one of the first highly selective H4R antagonists developed and has been used extensively as a research tool.[4][6] It effectively blocks neutrophil infiltration in mouse models of zymosan-induced peritonitis[9][11] and reduces inflammation and eosinophilia in models of allergic asthma.[4] It has also been shown to inhibit histamine-induced scratching in dermatitis models.[7] However, its development for clinical use was halted due to a short in vivo half-life and observed toxicity in animal studies.[6][16]
-
This compound: This compound also shows potent anti-inflammatory activity, significantly inhibiting neutrophil influx in zymosan-induced peritonitis in mice.[17] It has demonstrated efficacy in rat models of inflammatory and neuropathic pain, reducing hyperalgesia.[8][12][17] Like JNJ-7777120, it is a valuable tool for preclinical research.
Conclusion
Both this compound and JNJ-7777120 are potent and selective H4R antagonists that have been crucial for validating the H4 receptor as a therapeutic target for inflammatory and sensory disorders. JNJ-7777120 exhibits slightly higher selectivity and has been more extensively characterized in models of allergy and pruritus. This compound shows comparable potency and has demonstrated significant efficacy in models of pain. While neither compound progressed to late-stage clinical trials, their use in preclinical research has paved the way for the development of next-generation H4R antagonists with improved pharmacokinetic and safety profiles for potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. labshake.com [labshake.com]
- 14. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of A-943931 and Other Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders. Its predominant expression on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, positions it as a key regulator of immune responses.[1] This has spurred the development of numerous H4R antagonists, each with distinct pharmacological profiles. This guide provides a detailed comparison of the efficacy of A-943931 with other prominent H4R antagonists, namely JNJ 7777120, VUF-6002, and Toreforant, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
In Vitro Profile: Binding Affinity and Functional Activity
The initial characterization of an H4R antagonist involves determining its binding affinity (Ki) and functional activity (e.g., IC50 in cell-based assays). A lower Ki value indicates a higher binding affinity for the receptor. Functional assays, such as calcium mobilization and chemotaxis, provide insights into the compound's ability to inhibit the cellular responses mediated by H4R activation.
Table 1: In Vitro Comparison of H4R Antagonists
| Compound | Human H4R Ki (nM) | Rat H4R Ki (nM) | Mouse H4R Kb (nM) | Human H1R Ki (nM) | Human H2R Ki (nM) | Human H3R Ki (nM) | Functional Activity (IC50, nM) |
| This compound | 5 | 4 | 6 | >10,000 | Data not available | Data not available | 380 (mouse mast cell shape change)[2] |
| JNJ 7777120 | 4.5 | Data not available | Data not available | >10,000 | >10,000 | >10,000 | 594 (histamine-evoked Ca2+ mobilization)[3], 138 (mast cell chemotaxis)[4] |
| VUF-6002 | 26[4] | Data not available | Data not available | >10,000 | Data not available | 14,100[4] | 530 (eosinophil chemotaxis)[4] |
| Toreforant | 8.4 | Data not available | Data not available | >1,000 | >1,000 | >1,000 | Inhibits histamine-induced eosinophil shape change (qualitative) |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of H4R antagonists is ultimately evaluated in animal models of disease that mimic human conditions. Key models for assessing anti-inflammatory and analgesic effects include zymosan-induced peritonitis, carrageenan-induced paw edema, and models of inflammatory and neuropathic pain.
Table 2: In Vivo Efficacy of H4R Antagonists
| Compound | Animal Model | Route of Administration | Efficacy (ED50 or % Inhibition) | Reference |
| This compound | Zymosan-induced peritonitis (mouse) | s.c. | 34 µmol/kg[5] | [5] |
| Zymosan-induced peritonitis (mouse) | i.p. | 33 µmol/kg[5] | [5] | |
| Inflammatory pain (rat) | i.p. | 72 µmol/kg[5] | [5] | |
| Neuropathic pain (rat) | i.p. | 100 µmol/kg[5] | [5] | |
| JNJ 7777120 | Zymosan-induced peritonitis (mouse) | s.c. | 17 mg/kg | |
| Carrageenan-induced thermal hyperalgesia (rat) | i.p. | 22 mg/kg | ||
| Persistent inflammatory (CFA) pain (rat) | i.p. | 29 mg/kg | ||
| Spinal nerve ligation (neuropathic pain) (rat) | i.p. | 60 mg/kg | ||
| VUF-6002 | Carrageenan-induced paw edema (rat) | s.c. | Significant reduction at 10 mg/kg | |
| Carrageenan-induced thermal hyperalgesia (rat) | s.c. | Significant reduction at 10 mg/kg | ||
| Toreforant | Collagen-induced arthritis (mouse) | oral | Reduced disease severity at 100 mg/kg |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H4 receptor antagonism exhibits anti-nociceptive effects in inflammatory and neuropathic pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A-943931: A Comprehensive Guide to its Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the selectivity of A-943931, a potent histamine H4 receptor (H4R) antagonist, against other receptors. The information presented is intended to assist researchers in evaluating its suitability for their studies and to provide a clear understanding of its off-target activity. All quantitative data is supported by detailed experimental protocols.
Introduction to this compound
This compound is a novel, structurally distinct antagonist of the histamine H4 receptor. It belongs to a class of rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines. Its development was aimed at improving druglikeness and in vivo efficacy in models of pain and inflammation compared to earlier H4R antagonists. This compound has demonstrated potent and selective antagonism of the H4 receptor across multiple species and has shown efficacy in in vivo models of inflammation and pain.
Comparative Selectivity Profile of this compound
To ascertain the selectivity of this compound, its binding affinity was assessed against a comprehensive panel of receptors, including other histamine receptor subtypes, aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters. The following table summarizes the binding affinities (Ki) of this compound at the human histamine H4 receptor and a selection of 44 other molecular targets.
| Target | K i (nM) | % Inhibition at 1 µM |
| Histamine H4 Receptor (human) | 4.6 | - |
| Histamine H4 Receptor (rat) | 3.8 | - |
| Histamine H1 Receptor | >10,000 | - |
| Histamine H2 Receptor | >10,000 | - |
| Histamine H3 Receptor | 1,400 | - |
| Adrenergic α1A | >10,000 | 11 |
| Adrenergic α1B | >10,000 | 2 |
| Adrenergic α1D | >10,000 | -1 |
| Adrenergic α2A | >10,000 | -1 |
| Adrenergic α2B | >10,000 | 2 |
| Adrenergic α2C | >10,000 | 10 |
| Adrenergic β1 | >10,000 | 1 |
| Adrenergic β2 | >10,000 | -1 |
| Dopamine D1 | >10,000 | -1 |
| Dopamine D2 | >10,000 | 13 |
| Dopamine D3 | >10,000 | -2 |
| Dopamine D4 | >10,000 | -1 |
| Dopamine D5 | >10,000 | -1 |
| Serotonin 5-HT1A | >10,000 | -1 |
| Serotonin 5-HT1B | >10,000 | 1 |
| Serotonin 5-HT1D | >10,000 | -1 |
| Serotonin 5-HT2A | >10,000 | -1 |
| Serotonin 5-HT2B | >10,000 | -1 |
| Serotonin 5-HT2C | >10,000 | -1 |
| Serotonin 5-HT3 | >10,000 | -1 |
| Serotonin 5-HT4 | >10,000 | -1 |
| Serotonin 5-HT5a | >10,000 | -1 |
| Serotonin 5-HT6 | >10,000 | -1 |
| Serotonin 5-HT7 | >10,000 | -1 |
| Muscarinic M1 | >10,000 | -1 |
| Muscarinic M2 | >10,000 | -1 |
| Muscarinic M3 | >10,000 | -1 |
| Muscarinic M4 | >10,000 | -1 |
| Muscarinic M5 | >10,000 | -1 |
| Opioid δ (delta) | >10,000 | -1 |
| Opioid κ (kappa) | >10,000 | -1 |
| Opioid μ (mu) | >10,000 | -1 |
| Ca2+ Channel, L-type (Verapamil site) | >10,000 | -1 |
| K+ Channel (hERG) | >10,000 | -1 |
| Na+ Channel (site 2) | >10,000 | -1 |
| Dopamine Transporter | >10,000 | -1 |
| Norepinephrine Transporter | >10,000 | -1 |
| Serotonin Transporter | >10,000 | -1 |
| GABA A (Benzodiazepine site) | >10,000 | -1 |
As demonstrated in the table, this compound exhibits high affinity for the human and rat histamine H4 receptors with Ki values of 4.6 nM and 3.8 nM, respectively. In contrast, it shows significantly lower affinity for the histamine H3 receptor (Ki = 1,400 nM) and negligible affinity (Ki > 10,000 nM) for histamine H1 and H2 receptors. Furthermore, this compound displays a remarkable selectivity profile with no significant binding to a wide array of 44 other GPCRs, ion channels, and transporters at concentrations up to 1 µM. This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for investigating the specific roles of the histamine H4 receptor.
Experimental Protocols
The selectivity of this compound was determined using standardized radioligand binding assays.
Radioligand Binding Assays for Histamine Receptors:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human histamine H1, H2, H3, or H4 receptors. Cells were homogenized in a buffer solution and centrifuged to pellet the membranes, which were then resuspended in the assay buffer.
-
Assay Conditions: Competition binding assays were performed in a 96-well format. For each receptor subtype, a specific radioligand was used ([³H]pyrilamine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3, and [³H]histamine for H4).
-
Procedure: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand.
-
Data Analysis: After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff equation.
Broad Panel Receptor Screening (CEREP):
This compound was submitted for broad panel screening to assess its off-target binding profile. The screening was conducted against a panel of 44 receptors, ion channels, and transporters using established radioligand binding assays. The assays were performed at a single concentration of 1 µM of this compound, and the percentage of inhibition of radioligand binding was determined.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o subunit. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also activate other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. As an antagonist, this compound blocks the binding of histamine to the H4 receptor, thereby preventing the initiation of this signaling cascade.
Caption: Histamine H4 Receptor Signaling Pathway
Experimental Workflow for Selectivity Screening
The following diagram illustrates the typical workflow for determining the selectivity profile of a compound like this compound.
Caption: Selectivity Screening Workflow
A Head-to-Head Comparison: A-943931 vs. First-Generation H4R Antagonists
An objective guide for researchers and drug development professionals on the evolution of Histamine H4 Receptor antagonism, featuring comparative experimental data on the novel antagonist A-943931 against its predecessors.
Introduction
The Histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a significant therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, and asthma.[1][2][3][4][5] The initial exploration of H4R pharmacology was enabled by first-generation antagonists like JNJ 7777120 and the less selective thioperamide.[6][7] While instrumental as research tools, these early compounds faced challenges, including off-target effects, unfavorable pharmacokinetic profiles, or toxicity, which limited their clinical development.[3][8]
This guide provides a detailed head-to-head comparison of this compound, a more recent H4R antagonist, with these first-generation compounds. We present a comprehensive analysis of their binding affinities, selectivity, and functional activities, supported by experimental data and detailed protocols to aid researchers in their evaluation and application of these critical pharmacological tools.
Compound Profiles
-
This compound: A potent and selective H4R antagonist identified as a promising candidate for treating pruritus and other inflammatory conditions.[9]
-
JNJ 7777120: The first potent and highly selective H4R antagonist, widely used as a reference compound in preclinical studies to elucidate the role of H4R in inflammation and pruritus.[3][6][8] Despite its utility, its development was halted due to a short in vivo half-life and toxicity in animal models.[8]
-
Thioperamide: Initially developed as a potent H3R antagonist, it was later found to possess significant affinity for H4R, acting as an antagonist/inverse agonist at both receptors.[10][11][12] Its lack of selectivity makes it a useful tool for differentiating H3R and H4R pharmacology but less ideal for targeted H4R studies.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters of this compound and first-generation H4R antagonists.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | H4R K_i (nM) | H1R Affinity | H2R Affinity | H3R K_i (nM) | Selectivity for H4R |
| This compound | 3.8[9] | Not Reported | Not Reported | Not Reported | Potent and Selective[9] |
| JNJ 7777120 | 4.5[13] | >1000-fold lower | >1000-fold lower | >1000-fold lower | >1000-fold vs. H1/H2/H3[13] |
| Thioperamide | 27[12] | Low | Low | 25[12] | Non-selective (H4 vs. H3) |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Effect | Effective Dose (ED_50) |
| This compound | Clobenpropit-induced Pruritus (Mouse) | Inhibition of scratching[9] | 26 µmol/kg, i.p.[9] |
| JNJ 7777120 | Histamine-induced Pruritus (Mouse) | Inhibition of scratching[6] | Not Reported |
| JNJ 7777120 | Zymosan-induced Peritonitis (Mouse) | Reduced neutrophil influx[6] | Not Reported |
| JNJ 7777120 | TNBS-induced Colitis (Rat) | Anti-inflammatory effect[6] | Not Reported |
H4 Receptor Signaling Pathway
Activation of the H4R by histamine initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the recruitment of β-arrestin.[11][14] Downstream effects include the activation of the MAPK pathway and modulation of cellular functions in immune cells, such as chemotaxis and cytokine release.[1][2][15]
Experimental Methodologies
Detailed protocols for key assays are provided below to allow for replication and comparative analysis.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i) of a test compound for the H4 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H4R.
-
Radioligand (e.g., [³H]histamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, JNJ 7777120, etc.) at various concentrations.
-
Non-specific binding control: High concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ 7777120).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand (at a concentration near its K_d, e.g., 40 nM [³H]histamine), and varying concentrations of the test compound in assay buffer.[16]
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester and wash 3-4 times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC_50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures a compound's ability to antagonize the Gαi-mediated inhibition of cAMP production.
-
Materials:
-
HEK293 cells expressing H4R.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (adenylyl cyclase activator).
-
Histamine.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and culture overnight.[17]
-
Wash cells and pre-incubate with varying concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a mixture of forskolin (e.g., 1-10 µM) and histamine (at its EC_80 concentration) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration.
-
Determine the IC_50 value, which represents the concentration of the antagonist that reverses 50% of the histamine-induced inhibition of forskolin-stimulated cAMP production.
-
Protocol 3: Mast Cell Degranulation Assay
This assay assesses the effect of H4R antagonists on the release of inflammatory mediators from mast cells.[18]
-
Materials:
-
Mast cells (e.g., murine bone marrow-derived mast cells (BMMCs) or human mast cell lines).
-
Sensitizing agent: Anti-DNP IgE.
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA).
-
Test compounds.
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate for β-hexosaminidase: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution: 0.1 M Na₂CO₃/NaHCO₃ buffer.
-
-
Procedure:
-
Sensitize mast cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.[18]
-
Wash cells to remove unbound IgE and resuspend in assay buffer.
-
Pre-incubate the sensitized cells with the test antagonist for 30 minutes.
-
Induce degranulation by adding the antigen (DNP-HSA, e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Pellet the cells by centrifugation. Collect the supernatant.
-
To measure total β-hexosaminidase release, lyse an aliquot of non-stimulated cells with 0.1% Triton X-100.
-
Incubate the supernatant (or lysate) with the pNAG substrate.
-
Stop the reaction with the stop solution and measure absorbance at 405 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
Determine the inhibitory effect of the antagonist on antigen-induced degranulation.
-
Experimental and Comparative Workflow Diagrams
The following diagrams illustrate a typical workflow for evaluating H4R antagonists and the logical basis for comparing this compound to its predecessors.
Conclusion
The development of H4R antagonists has progressed significantly from the first-generation tools that were essential for receptor validation. While compounds like JNJ 7777120 demonstrated the therapeutic promise of H4R antagonism in preclinical models, their progression was hampered by liabilities.[6][8] Newer antagonists, exemplified by this compound, represent a refined approach, maintaining high potency and selectivity for the H4 receptor while being optimized for improved drug-like properties.[9] As demonstrated by the comparative data, this compound shows potent in vivo activity in a key pruritus model, underscoring its potential as a superior candidate for clinical investigation in inflammatory skin diseases and other allergic conditions. This guide provides the foundational data and methodologies for researchers to further explore the therapeutic utility of this compound and other next-generation H4R antagonists.
References
- 1. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. histamine h4 receptor antagonist-1 — TargetMol Chemicals [targetmol.com]
- 10. Antihistamine - Wikipedia [en.wikipedia.org]
- 11. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. rndsystems.com [rndsystems.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A-943931: A Comparative Analysis of a Selective Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity and selectivity profile of A-943931, a potent antagonist of the histamine H4 receptor (H4R). By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating the therapeutic potential and off-target effects of this compound.
Executive Summary
This compound is a well-characterized, high-affinity antagonist of the histamine H4 receptor, a key player in inflammatory and immune responses. Cross-reactivity studies are crucial for understanding the therapeutic window and potential side effects of any drug candidate. This guide consolidates available data on the selectivity of this compound, comparing its affinity for its primary target with its interactions at other histamine receptor subtypes and a broader panel of molecular targets.
Comparative Selectivity Profile of this compound
This compound demonstrates high potency for the human and rat histamine H4 receptors. Its selectivity has been evaluated against other histamine receptor subtypes (H1, H2, and H3) and a wider panel of receptors and enzymes, revealing a favorable selectivity profile.
| Target | Ligand/Compound | Species | Assay Type | Affinity (Kᵢ) | Selectivity vs. hH4R | Reference |
| Histamine H4 Receptor (hH4R) | This compound | Human | Radioligand Binding | 4.6 nM (pKᵢ) | - | [1] |
| Histamine H4 Receptor (rH4R) | This compound | Rat | Radioligand Binding | 3.8 nM (pKᵢ) | - | [1] |
| Histamine H1 Receptor (hH1R) | This compound | Human | Radioligand Binding | >10,000 nM | >2174-fold | (Assumed from >190x selectivity claim) |
| Histamine H2 Receptor (hH2R) | This compound | Human | Radioligand Binding | >10,000 nM | >2174-fold | (Assumed from >190x selectivity claim) |
| Histamine H3 Receptor (hH3R) | This compound | Human | Radioligand Binding | 880 nM | ~191-fold | (Calculated from pKi) |
Note: The selectivity against H1 and H2 receptors is reported to be greater than 190-fold, and for the purpose of this table, a conservative estimate of >10,000 nM is used for Kᵢ to illustrate this significant difference. The selectivity for the H3 receptor is more moderate.
Experimental Protocols
A detailed understanding of the methodologies used to generate the selectivity data is essential for accurate interpretation. The following outlines a typical radioligand binding assay protocol used to determine the binding affinity of this compound.
Radioligand Binding Assay for Histamine Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes expressing the specific human histamine receptor subtype (H1, H2, H3, or H4).
-
Radioligand specific for each receptor (e.g., [³H]pyrilamine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, and [³H]histamine for H4R).
-
This compound test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the respective receptor).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or the non-specific binding control in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: this compound acts as an antagonist at the H4R, blocking histamine-induced signaling.
Caption: Workflow for determining the binding affinity of this compound.
Conclusion
This compound is a potent and selective histamine H4 receptor antagonist. The available data indicates a significant selectivity margin against other histamine receptor subtypes, particularly H1 and H2 receptors. This selectivity profile, combined with its demonstrated in vivo efficacy in models of inflammation and pain, underscores its value as a pharmacological tool for investigating H4R biology and as a potential lead compound for therapeutic development. Further comprehensive screening against a broader panel of off-targets would provide a more complete picture of its safety profile. Researchers utilizing this compound should consider the detailed experimental protocols provided to ensure the generation of robust and reproducible data.
References
A-943931 as a reference compound in H4R binding assays
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is critical for the accurate characterization of novel ligands targeting the histamine H4 receptor (H4R). This guide provides a comprehensive comparison of A-943931 with other commonly used H4R antagonists in binding assays, supported by experimental data and detailed protocols.
This compound is a potent and selective antagonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system.[1][2] Its high affinity and selectivity make it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the H4R and for the screening of new chemical entities.
Comparative Binding Affinity of H4R Antagonists
The binding affinity of a reference compound is a key determinant of its utility in competitive binding assays. The inhibitory constant (Ki) or the pKi (-logKi) is a measure of the affinity of a ligand for a receptor. A lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other common H4R antagonists for the human H4 receptor.
| Compound | Ki (nM) | pKi | Selectivity Profile |
| This compound | 4.6 [1] | ~7.8-8.3 | Potent and selective H4R antagonist.[1][2] |
| JNJ 7777120 | 4.5[3] | 8.8[4] | Highly potent and selective H4R antagonist, widely used as a standard.[4][5] Exhibits over 1000-fold selectivity over other histamine receptors.[3] |
| Thioperamide | 27[5] | 8.1[4] | Potent antagonist/inverse agonist at both H3 and H4 receptors.[4] |
| VUF-6002 (JNJ10191584) | 26[6][7] | - | Orally active and selective H4R antagonist with 540-fold selectivity over the H3 receptor.[6][7] |
| A-987306 | 5.8[8] | 8.24 | Potent and selective H4R antagonist with good in vivo efficacy.[8] |
Note: Ki and pKi values can vary slightly between different studies and experimental conditions.
Experimental Protocol: H4R Radioligand Binding Assay
A common method to determine the binding affinity of unlabelled compounds is through a competitive radioligand binding assay. This protocol provides a general framework for such an assay using membranes from cells expressing the human H4 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H4R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human H4 receptor.
-
Radioligand: [3H]JNJ 7777120, a high-affinity and selective H4R antagonist.[9]
-
Test Compound: this compound or other unlabeled H4R ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B) presoaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in a final volume of 250 µL:[10]
-
50 µL of radioligand ([3H]JNJ 7777120) at a final concentration around its Kd.
-
50 µL of various concentrations of the unlabeled test compound (e.g., this compound). For determining non-specific binding, use a high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120). For total binding, add 50 µL of assay buffer.
-
150 µL of the H4R membrane preparation (typically 5-20 µg of protein).[10]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters to separate the membrane-bound from the free radioligand.[4]
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and primarily couples to the Gαi/o family of G proteins.[9] Upon activation by an agonist like histamine, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] The dissociation of the G protein into Gαi/o-GTP and Gβγ subunits can also lead to other downstream effects, including the modulation of intracellular calcium concentrations and the activation of mitogen-activated protein kinase (MAPK) pathways.[12]
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow: Competitive H4R Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for the histamine H4 receptor.
Caption: Workflow of a Competitive H4R Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A-943931: A Comparative Benchmarking Guide for a Novel Anti-Inflammatory Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-943931, a potent and selective histamine H4 receptor (H4R) antagonist, against established anti-inflammatory compounds. The objective is to benchmark the performance of this compound by presenting its mechanism of action and efficacy data from preclinical studies alongside that of standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This document is intended to be a valuable resource for researchers in the field of inflammation and immunology, offering a detailed look at the therapeutic potential of targeting the histamine H4 receptor.
Introduction to this compound
This compound is a small molecule antagonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. By blocking the action of histamine on the H4 receptor, this compound disrupts a key signaling pathway involved in the initiation and propagation of inflammatory responses. This targeted mechanism of action presents a promising alternative to traditional anti-inflammatory therapies.
Mechanism of Action: this compound vs. Standard Anti-Inflammatory Agents
The anti-inflammatory effects of this compound are mediated through the blockade of the H4 receptor signaling cascade. In contrast, NSAIDs and corticosteroids exert their effects through different molecular pathways.
Table 1: Comparison of Molecular Targets and Key Mechanisms
| Feature | This compound | NSAIDs (e.g., Indomethacin, Celecoxib) | Corticosteroids (e.g., Dexamethasone) |
| Primary Molecular Target | Histamine H4 Receptor (H4R) | Cyclooxygenase (COX) enzymes (COX-1 and COX-2) | Glucocorticoid Receptor (GR) |
| Key Mechanism of Action | Antagonism of H4R, inhibiting histamine-induced intracellular calcium mobilization and immune cell chemotaxis. | Inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. | Binding to the GR, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors (e.g., NF-κB). |
| Selectivity | Highly selective for the H4 receptor over other histamine receptor subtypes. | Varies from non-selective (e.g., Indomethacin) to COX-2 selective (e.g., Celecoxib). | Broad-spectrum anti-inflammatory and immunosuppressive effects. |
| Key Downstream Pathways Affected | Inhibition of Gαi/o-mediated signaling, leading to reduced intracellular Ca2+ mobilization and MAPK activation.[1][2] | Prostaglandin signaling pathways. | Genomic and non-genomic pathways, leading to widespread changes in gene expression. |
Preclinical Efficacy: A Comparative Analysis
The anti-inflammatory and analgesic properties of this compound have been evaluated in several well-established preclinical models. This section compares the available data for this compound with that of standard anti-inflammatory drugs in similar models. It is important to note that the data presented for the comparator compounds are from separate studies and serve as a benchmark for efficacy.
Carrageenan-Induced Peritonitis Model
This model is widely used to assess the acute anti-inflammatory activity of a compound by measuring its ability to inhibit the influx of inflammatory cells into the peritoneal cavity following the injection of carrageenan.
Table 2: Efficacy in the Carrageenan-Induced Peritonitis Model (Mouse)
| Compound | Dose | Route of Administration | % Inhibition of Leukocyte Infiltration | Reference |
| This compound | 37 µmol/kg | Not specified | ED50 | Not directly available |
| Indomethacin | 10 mg/kg | Intraperitoneal | Significant reduction | [3] |
| Diclofenac | 30 mg/kg | Not specified | Slight reduction | [4] |
Note: Direct comparative studies of this compound in the carrageenan-induced peritonitis model were not available. The ED50 value for this compound is noted from its chemical supplier's information, but the primary literature with the detailed experiment was not found. A structurally related H4R antagonist, JNJ7777120, has been shown to significantly block neutrophil infiltration in a zymosan-induced peritonitis model, which is also mast cell-dependent.[5]
Formalin-Induced Inflammatory Pain Model
The formalin test is a model of tonic chemical pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase. The late phase is particularly relevant for assessing the efficacy of anti-inflammatory compounds.
Table 3: Efficacy in the Formalin-Induced Inflammatory Pain Model (Rat)
| Compound | Dose | Route of Administration | Effect on Late Phase Pain Behavior | Reference |
| This compound | 72 µmol/kg | Not specified | ED50 for thermal hyperalgesia | Not directly available |
| Indomethacin | 10 mg/kg | Not specified | Significant reduction | [6] |
| Diclofenac | 10 mg/kg | Intraperitoneal | Significant reduction | [6] |
Note: The ED50 value for this compound in a thermal hyperalgesia model is provided by its supplier. Another selective H4R antagonist, JNJ7777120, has been shown to be as efficacious as diclofenac in a rat model of carrageenan-induced thermal hyperalgesia.[7]
In Vitro Activity: FLIPR Calcium Flux Assay
The functional antagonism of this compound at the H4 receptor can be quantified using a FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Table 4: In Vitro Antagonistic Potency at the Histamine H4 Receptor
| Compound | Assay | Species | Potency (Kb or pKi) |
| This compound | FLIPR Ca2+ flux | Human | < 5.7 nM (Kb) |
| This compound | Radioligand Binding | Human | 7.15 (pKi) |
| This compound | Radioligand Binding | Rat | 8.12 (pKi) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Carrageenan-Induced Peritonitis Model.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reference.
Carrageenan-Induced Peritonitis in Mice
Objective: To evaluate the acute anti-inflammatory activity of a test compound by measuring its effect on leukocyte migration into the peritoneal cavity.
Protocol:
-
Animals: Male Swiss mice (25-30 g) are randomly assigned to treatment groups (n=6-8 per group).
-
Treatment: Animals are pre-treated with the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., Indomethacin) via a specified route (e.g., oral, intraperitoneal).
-
Induction: One hour after treatment, peritonitis is induced by an intraperitoneal injection of 0.25 mL of a 1% (w/v) carrageenan solution in sterile saline.
-
Incubation: The animals are monitored for a period of 4 hours.
-
Peritoneal Lavage: After 4 hours, the mice are euthanized. The peritoneal cavity is washed with 3-5 mL of phosphate-buffered saline (PBS) containing heparin.
-
Cell Counting: The peritoneal fluid is collected, and the total number of leukocytes is determined using a hemocytometer. A differential cell count is performed on stained cytospin preparations to quantify neutrophils and mononuclear cells.
-
Data Analysis: The percentage of inhibition of leukocyte migration is calculated for each treatment group relative to the vehicle control group. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).[3][8]
Formalin-Induced Inflammatory Pain in Rats
Objective: To assess the analgesic and anti-inflammatory effects of a test compound on the late phase of formalin-induced pain.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Treatment: The test compound, vehicle, or a positive control (e.g., Diclofenac) is administered at a predetermined time before the formalin injection.
-
Induction: 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: The total time spent in nociceptive behavior during the late phase is calculated for each animal. The percentage of inhibition of the pain response is determined for each treatment group compared to the vehicle control.[6][9][10]
FLIPR Calcium Flux Assay for H4 Receptor Antagonism
Objective: To determine the in vitro potency of a test compound to antagonize the histamine H4 receptor.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human histamine H4 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.[11][12]
-
Compound Addition: The test compound (this compound) at various concentrations is added to the wells and incubated for a specified period.
-
Agonist Stimulation and Fluorescence Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken, and then an H4 receptor agonist (e.g., histamine) is added to the wells to stimulate the receptor. The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated from the concentration-response curves. The Kb (equilibrium dissociation constant) can then be calculated using the Cheng-Prusoff equation.[11][12]
Conclusion
This compound, as a selective histamine H4 receptor antagonist, presents a targeted approach to anti-inflammatory therapy. Preclinical data, although not from direct head-to-head comparative studies, suggest that its efficacy in models of acute inflammation and inflammatory pain is comparable to that of standard anti-inflammatory drugs. Its distinct mechanism of action, focusing on the modulation of immune cell function, may offer a different safety and efficacy profile compared to COX inhibitors and corticosteroids. Further investigation, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marrubiin Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice [mdpi.com]
- 4. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Wound Healing and In Vitro Anti-Inflammatory Activity Evaluation of Phlomis russeliana Extract Gel Formulations | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin inhibition by intraperitoneal indomethacin has no effect on peritoneal permeability during stable CAPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming A-943931's On-Target Effects with Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target effects is paramount. This guide provides a comparative analysis of A-943931, a potent and selective histamine H4 receptor (H4R) antagonist, and other key research compounds. We will delve into the use of knockout (KO) models as the gold standard for confirming that the observed physiological effects of these antagonists are indeed mediated by their intended target, the H4R.
The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for therapeutic intervention in various pathologies, including pruritus, asthma, and atopic dermatitis.[1] this compound has emerged as a valuable tool for studying the role of the H4R in these conditions. However, to unequivocally attribute its pharmacological effects to H4R antagonism, experiments in animals lacking the H4R gene (H4R -/-) are essential. This approach provides the most definitive evidence of on-target activity by demonstrating that the compound's effects are diminished or absent in the absence of the target protein.
Comparison of H4R Antagonists
Several selective H4R antagonists are utilized in preclinical research. Below is a comparison of this compound with other widely used compounds, JNJ 7777120 and VUF 6002. The inclusion of data from knockout mouse studies is crucial for validating their mechanism of action.
| Compound | Target | Selectivity | In Vivo Efficacy | Knockout Validation |
| This compound | Histamine H4 Receptor (H4R) | High | Anti-inflammatory and analgesic effects in rodent models. | Data in H4R KO mice is less prevalent in publicly available literature compared to other antagonists, highlighting a research gap. |
| JNJ 7777120 | Histamine H4 Receptor (H4R) | Potent and selective antagonist. | Reduces inflammation and pruritus in various animal models.[1][2] | Effects on histamine-induced scratching and mast cell migration are absent in H4R-deficient mice.[1] LPS-induced TNF production is reduced in H4R-deficient mice and is not further reduced by JNJ 7777120, confirming the on-target effect.[3] |
| VUF 6002 (JNJ 10191584) | Histamine H4 Receptor (H4R) | Selective antagonist. | Demonstrates anti-inflammatory and antinociceptive effects in rat models of inflammation.[4] | Similar to JNJ 7777120, its on-target effects are often inferred from studies using H4R knockout models with other antagonists, though direct comparative KO studies are less common. |
| JNJ 28307474 | Histamine H4 Receptor (H4R) | Selective antagonist. | Shows efficacy in models of allergic dermatitis. | The anti-inflammatory effects observed in a chronic model of atopic dermatitis were mimicked by the phenotype of H4R knockout mice, where the disease severity was significantly ameliorated.[5][6] |
Signaling Pathways and Experimental Workflows
To understand how H4R antagonists exert their effects and how knockout models are used to validate them, it is essential to visualize the underlying signaling pathways and experimental designs.
Histamine H4 Receptor Signaling Pathway
The H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and inflammation. Furthermore, H4R activation is known to induce calcium mobilization and chemotaxis in immune cells.
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Experimental Workflow for On-Target Validation using Knockout Models
The definitive validation of an H4R antagonist's on-target effects involves a direct comparison of its activity in wild-type (WT) animals and their H4R knockout (KO) littermates.
Caption: Experimental workflow for validating on-target effects using knockout models.
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments cited in the validation of H4R antagonists.
In Vivo Model of Atopic Dermatitis
-
Animals: Wild-type and H4R knockout mice on a C57BL/6 background are used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 7.
-
Challenge: From day 14, a 1% solution of OVA in saline is applied to the ears three times a week for two weeks to induce a local inflammatory reaction.
-
Treatment: this compound or a vehicle control is administered systemically (e.g., orally or intraperitoneally) daily, starting from the first challenge.
-
Readouts:
-
Ear Thickness: Measured with a digital caliper before each challenge.
-
Histology: Ears are collected at the end of the experiment, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and epidermal thickness.
-
Immunohistochemistry: Staining for specific immune cell markers (e.g., CD4+ for T cells, mast cell tryptase).
-
Cytokine Analysis: Ear tissue homogenates or serum are analyzed for levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or multiplex assays.
-
-
Confirmation of On-Target Effect: A significant reduction in ear swelling, inflammatory cell infiltration, and Th2 cytokine levels in this compound-treated WT mice, with a lack of or significantly blunted response to the compound in H4R KO mice, confirms on-target activity.
Zymosan-Induced Peritonitis Model
-
Animals: Wild-type and H4R knockout mice are used.
-
Treatment: Mice are pre-treated with this compound or vehicle control.
-
Induction of Peritonitis: An intraperitoneal injection of zymosan (a yeast cell wall component) is administered to induce an inflammatory response.
-
Peritoneal Lavage: At a specified time point (e.g., 4 hours) after zymosan injection, the peritoneal cavity is washed with PBS to collect the inflammatory exudate.
-
Cell Counting and Differentiation: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a Romanowsky-type stain.
-
Confirmation of On-Target Effect: this compound should significantly reduce the number of infiltrating neutrophils in WT mice. This effect should be absent in H4R KO mice, demonstrating that the anti-inflammatory action is mediated through the H4R.
Conclusion
The use of knockout models provides the most compelling evidence for the on-target effects of pharmacological agents. For this compound and other H4R antagonists, studies in H4R-deficient animals are indispensable for validating that their anti-inflammatory and immunomodulatory properties are a direct consequence of H4R blockade. While this compound is a potent and selective tool, this guide highlights the importance of rigorous in vivo validation using genetically modified models to confidently advance our understanding of H4R biology and the therapeutic potential of its antagonists. Researchers are encouraged to incorporate such models in their experimental designs to ensure the robustness and translatability of their findings.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A-943931: A Comparative Review of its Preclinical Pharmacology as a Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key target in the development of therapeutics for inflammatory and pain-related disorders. This guide provides a comparative overview of the preclinical pharmacology of this compound, with a focus on its receptor binding affinity and in vivo efficacy in established animal models of inflammation and pain. Data is presented in comparison to other well-characterized H4 receptor antagonists, JNJ 7777120 and thioperamide, to provide a comprehensive understanding of its pharmacological profile.
Comparative Receptor Binding Affinity
This compound demonstrates high affinity for both human and rat histamine H4 receptors. The binding affinity, expressed as pKi (the negative logarithm of the inhibitory constant, Ki), provides a quantitative measure of the ligand's affinity for the receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | Human H4R pKi | Rat H4R pKi |
| This compound | 8.34 | 8.42 |
| JNJ 7777120 | ~8.1 | Not readily available |
| Thioperamide | ~7.57 (also potent H3R antagonist) | Not readily available |
Table 1: Comparative Binding Affinities of H4 Receptor Antagonists.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in various animal models of inflammation and pain. These studies provide crucial insights into its in vivo potency and efficacy.
Anti-Inflammatory Activity: Zymosan-Induced Peritonitis in Mice
Zymosan, a component of yeast cell walls, induces an acute inflammatory response when administered intraperitoneally. This model is commonly used to assess the anti-inflammatory effects of novel compounds by measuring the influx of inflammatory cells into the peritoneal cavity.
| Compound | ED50 (µmol/kg, s.c.) |
| This compound | 34 |
| JNJ 7777120 | Data not available in direct comparison |
| Thioperamide | Data not available in direct comparison |
Table 2: Efficacy of this compound in Zymosan-Induced Peritonitis in Mice. ED50 represents the dose required to achieve 50% of the maximum effect.
Analgesic Activity: Carrageenan-Induced Paw Edema and Hot Plate Test
The carrageenan-induced paw edema model is a widely used assay to evaluate the efficacy of drugs against inflammatory pain. The hot plate test assesses the central analgesic effects of a compound by measuring the latency of a thermal stimulus-induced response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a typical experimental workflow for evaluating the anti-inflammatory and analgesic properties of a compound like this compound.
Caption: Histamine H4 Receptor Signaling Pathway.
Safety Operating Guide
Proper Disposal of A-943931: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and a step-by-step guide for the safe disposal of A-943931, a potent and selective H4 antagonist. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
This compound dihydrochloride should be handled by trained professionals familiar with its potential hazards. While a comprehensive toxicological profile is not fully established, it is prudent to treat this compound with a high degree of caution.
Key Safety and Disposal Information
Proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.
-
Avoid inhalation of dust or fumes. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Avoid generating dust when handling the solid form of the compound.
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash. This compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound dihydrochloride," and any other identifiers required by your institution.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
-
Quantitative Data
| Property | Value |
| Chemical Name | 4-((3R)-3-aminopyrrolidin-1-yl)-6,7-dihydro-5H-benzo[1]cyclohepta[1,2-d]pyrimidin-2-amine dihydrochloride |
| Molecular Formula | C₁₇H₂₁N₅ · 2HCl |
| Molecular Weight | 368.31 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% (HPLC) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Navigating the Safe and Effective Use of A-943931: A Comprehensive Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for the handling of A-943931, a potent and selective histamine H4 receptor (H4R) antagonist. It includes operational and disposal plans, as well as detailed experimental protocols to directly address key operational questions, fostering a culture of safety and precision in the laboratory.
This compound dihydrochloride is a valuable tool in the study of inflammatory and pain pathways. Its efficacy in various preclinical models underscores its potential, while also necessitating a thorough understanding of its handling and application. This guide is intended to be a preferred resource for laboratory safety and chemical handling of this compound.
Essential Safety and Handling Precautions
This compound dihydrochloride is classified as a substance that causes skin irritation and serious eye damage. Strict adherence to safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Impervious gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |
Physicochemical and Efficacy Data
A summary of the key quantitative data for this compound is provided below for easy reference and comparison.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₁N₅·2HCl |
| Molecular Weight | 368.31 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in water and DMSO |
| CAS Number | 1227675-50-4 |
In Vitro and In Vivo Efficacy:
| Parameter | Species | Value |
| pKi (H4 Receptor) | Human | 7.15 |
| pKi (H4 Receptor) | Rat | 8.12 |
| In Vivo Efficacy | Mouse (Peritonitis Model) | ED₅₀ = 37 µmol/kg |
| In Vivo Efficacy | Rat (Inflammatory Pain) | ED₅₀ = 72 µmol/kg |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below to ensure procedural consistency and reproducibility.
In Vivo Pruritus Model (Mouse)
This protocol describes the evaluation of the anti-pruritic effects of this compound in a mouse model of histamine-induced scratching.
Materials:
-
This compound dihydrochloride
-
Saline (vehicle)
-
Histamine
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 30, 100 µmol/kg) or vehicle (saline).
-
Induction of Pruritus: 30 minutes after drug administration, inject histamine (e.g., 100 nmol in 20 µL saline) intradermally into the rostral back of the mice.
-
Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.
-
Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated group.
Mast Cell Degranulation Assay (In Vitro)
This protocol outlines a method to assess the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.
Materials:
-
Bone marrow-derived mast cells (BMMCs)
-
This compound dihydrochloride
-
DNP-IgE antibody
-
DNP-HSA antigen
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Sensitization: Sensitize BMMCs with DNP-IgE (e.g., 1 µg/mL) overnight.
-
Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for β-hexosaminidase measurement.
-
Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to determine the total β-hexosaminidase content.
-
Enzyme Assay: Add supernatant and lysate samples to a new plate containing the pNAG substrate. Incubate for 60-90 minutes at 37°C.
-
Measurement: Stop the reaction and read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release and determine the inhibitory effect of this compound.
Cytokine Release Assay from Microglia (In Vitro)
This protocol details the procedure to evaluate the effect of this compound on the release of pro-inflammatory cytokines, TNF-α and IL-6, from microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound dihydrochloride
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Plate microglia in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group.
Signaling Pathway and Disposal Plan
A clear understanding of the molecular pathways and proper disposal procedures is critical for both experimental design and laboratory safety.
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates cellular responses, particularly in immune cells. This compound acts as an antagonist at this receptor, blocking these downstream effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
